molecular formula C8H8N2O2S B15060266 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

Cat. No.: B15060266
M. Wt: 196.23 g/mol
InChI Key: QQIAWYFWXYTOMK-UHFFFAOYSA-N
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Description

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione ( 1046117-32-1) is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol. This solid substance features an imidazolidine-2,4-dione core, commonly known as a hydantoin, substituted with a 3-methylthiophen-2-yl group. This specific structure combines a privileged heterocyclic scaffold with a thiophene moiety, making it a valuable intermediate for researchers, particularly in the field of medicinal chemistry. Hydantoins and their derivatives are a significant class of compounds with diverse therapeutic applications and are intensively studied for their pharmacological properties . Substances containing the hydantoin heterocycle exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects . The related 2-thioxoimidazolidin-4-ones (thiohydantoins) have also been widely evaluated for applications such as antiviral, antimicrobial, and anti-inflammatory agents . As such, this compound serves as a versatile building block for the synthesis and exploration of novel bioactive molecules. Its potential research applications include serving as a core scaffold in drug discovery programs, acting as an intermediate for the development of central nervous system (CNS) active agents given the known activity of other hydantoins like phenytoin, and use in structural-activity relationship (SAR) studies to optimize activity against various biological targets. This product is intended for research purposes and chemical synthesis only. It is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-4-2-3-13-6(4)5-7(11)10-8(12)9-5/h2-3,5H,1H3,(H2,9,10,11,12)

InChI Key

QQIAWYFWXYTOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione , a heterocyclic small molecule belonging to the 5-substituted hydantoin class. Structurally, it merges a hydantoin (imidazolidine-2,4-dione) scaffold with a 3-methylthiophene moiety.

This compound represents a strategic bioisostere of 5-phenylhydantoin derivatives (e.g., the anticonvulsant Phenytoin).[1] The substitution of the phenyl ring with a thiophene ring alters electronic distribution and lipophilicity, while the 3-methyl group introduces critical steric constraints that influence the molecule's conformational entropy and binding selectivity. Primary applications lie in medicinal chemistry as a scaffold for anticonvulsants, aldose reductase inhibitors, and voltage-gated sodium channel modulators.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification
  • IUPAC Name: 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.23 g/mol

  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione)[2][3]

  • Substituent: 3-Methyl-2-thienyl group at position C5.[4]

Structural Analysis & Stereochemistry

The molecule features a chiral center at C5 of the hydantoin ring.[5]

  • Chirality: The Bucherer-Bergs synthesis (standard route) yields a racemic mixture (

    
    ). Enantiomeric separation is typically required for biological assays, as the (
    
    
    
    )-enantiomer is often the eutomer for hydantoin-based anticonvulsants.
  • Conformational Lock (The Ortho Effect): The methyl group at the 3-position of the thiophene ring is ortho to the bond connecting to the hydantoin. This creates significant steric hindrance with the hydantoin carbonyls/amine, preventing coplanarity. This "twisted" conformation is distinct from the unsubstituted 5-(2-thienyl)hydantoin and can enhance selectivity by reducing promiscuous binding.

Predicted Physicochemical Profile
PropertyValue / DescriptionRelevance
LogP (Predicted) ~1.2 – 1.5Moderate lipophilicity; suitable for BBB penetration (CNS activity).
pKa (Imide N3-H) 8.0 – 8.5Weakly acidic; forms water-soluble salts with strong bases (e.g., NaOH).
H-Bond Donors 2 (N1-H, N3-H)Critical for receptor binding (e.g., Na+ channel selectivity filter).
H-Bond Acceptors 3 (C2=O, C4=O, S)Carbonyl oxygens are primary acceptors.
Solubility Low in water; High in DMSO, Ethanol, DMF.Requires cosolvents for biological testing.

Synthetic Methodology: Bucherer-Bergs Reaction[4][6][8]

The most robust route for synthesizing 5-substituted hydantoins from aldehydes is the Bucherer-Bergs multicomponent reaction . This pathway is preferred over the Read reaction for thiophene aldehydes due to higher yields and thermodynamic control.

Reaction Scheme

Precursors:

  • Substrate: 3-Methylthiophene-2-carbaldehyde (CAS: 5834-16-2)

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

    
    [6]
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Protocol

Safety Warning: This reaction generates HCN intermediates. Work must be performed in a high-efficiency fume hood with cyanide antidote kits available.

  • Preparation: In a pressure tube or round-bottom flask, dissolve 3-methylthiophene-2-carbaldehyde (1.0 eq) in 50% aqueous ethanol.

  • Reagent Addition: Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.5 eq). The excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin rather than the

    
    -amino acid.
    
  • Cyclization: Seal the vessel (if using a pressure tube) or reflux at 60–70°C for 12–24 hours. The sealed condition prevents the loss of ammonia and

    
    .
    
  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • Acidify carefully with concentrated HCl to pH ~2 (Caution: HCN evolution).

    • The hydantoin product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace inorganic salts and unreacted aldehyde.

Mechanistic Pathway (DOT Visualization)

BuchererBergs Start 3-Methylthiophene-2-carbaldehyde Imine Imine Intermediate (R-CH=NH) Start->Imine + NH3 AminoNitrile α-Aminonitrile (R-CH(NH2)-CN) Imine->AminoNitrile + HCN / CN- Carbamate Cyano-Carbamate AminoNitrile->Carbamate + CO2 Cyclization 5-Imino-oxazolidinone Carbamate->Cyclization Intramolecular Attack Product 5-(3-methylthiophen-2-yl) imidazolidine-2,4-dione Cyclization->Product Rearrangement

Figure 1: Mechanism of the Bucherer-Bergs reaction converting the aldehyde to the hydantoin scaffold via aminonitrile and carbamate intermediates.[6]

Medicinal Chemistry & SAR Analysis

Bioisosterism (Thiophene vs. Phenyl)

The thiophene ring is a classic bioisostere for benzene.[1]

  • Electronic Differences: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions within a receptor binding pocket (e.g., stabilizing the positive charge in a sodium channel pore).

  • Metabolic Stability: The sulfur atom is susceptible to S-oxidation. However, the 3-methyl group blocks the position adjacent to the sulfur, potentially reducing metabolic degradation at that site, though the 5-position of the thiophene remains a "soft spot" for CYP450 oxidation.

Structure-Activity Relationship (SAR)

The 3-methyl group is the defining feature of this specific derivative.

  • Steric Twist: In 5-phenylhydantoin (Phenytoin), the phenyl ring can rotate relatively freely. In 5-(3-methylthiophen-2-yl)hydantoin, the methyl group clashes with the hydantoin ring. This forces the molecule into a specific dihedral angle, potentially locking it into a bioactive conformation (reducing entropic penalty upon binding).

  • Lipophilicity Modulation: The methyl group adds approximately +0.5 to the LogP, increasing blood-brain barrier (BBB) permeability, which is essential for CNS indications like epilepsy.

Pharmacophore Mapping (DOT Visualization)

SAR Hydantoin Hydantoin Ring (H-Bond Donor/Acceptor) Thiophene Thiophene Ring (Lipophilic/Aromatic) Hydantoin->Thiophene Linked at C5 Binding Receptor Binding (Na+ Channels) Hydantoin->Binding H-Bonds Methyl 3-Methyl Group (Steric Lock/Lipophilicity) Thiophene->Methyl Substituted at C3 Thiophene->Binding Pi-Stacking BBB BBB Permeability Methyl->BBB +LogP Conf Conformational Restriction Methyl->Conf Ortho Effect Conf->Binding Selectivity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the hydantoin core, thiophene ring, and methyl substituent.

Analytical Characterization

To validate the synthesis of 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione, the following spectral signatures are expected:

Proton NMR ( H NMR, DMSO- )
  • 
     10.8 ppm (s, 1H):  N3-H (Imide proton), broad, D2O exchangeable.
    
  • 
     8.4 ppm (s, 1H):  N1-H (Amide proton), broad.
    
  • 
     7.3 – 6.8 ppm (d/m, 2H):  Thiophene ring protons (H4 and H5). The coupling pattern will show doublets (
    
    
    
    Hz).
  • 
     5.2 – 5.5 ppm (s, 1H):  C5-H (Methine proton on hydantoin ring).
    
  • 
     2.2 – 2.4 ppm (s, 3H):  Methyl group on the thiophene ring.
    
Infrared Spectroscopy (IR)
  • 3100 – 3300 cm

    
    :  N-H stretching (broad).
    
  • 1770 cm

    
    :  C2=O stretch (weaker, higher frequency due to ring strain/inductive effect).
    
  • 1720 cm

    
    :  C4=O stretch (stronger, amide-like).
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  196 m/z.
    
  • Fragmentation: Loss of CO (28) and retro-Bucherer-Bergs fragmentation often yields the thiophene-aldehyde fragment.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: Molecules (PMC).
    • URL:[Link]

  • Thiophene in Medicinal Chemistry

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1]

    • Source: RSC Advances.
    • URL:[Link]

  • Hydantoin Anticonvulsants (Phenytoin Analogs)

    • Title: Study of Some Hydantoin Derivatives as Anticonvulsant Agents.[1][5][7]

    • Source: Progress in Chemical and Biochemical Research.
    • URL:[Link]

  • Precursor Availability (3-Methylthiophene-2-carbaldehyde)

    • Title: 3-Methylthiophene-2-carbaldehyde - PubChem Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

The Convergence of Privileged Scaffolds: A Technical Guide to Novel Thiophene-Substituted Hydantoin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Thiophene and Hydantoin Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the principle of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both the thiophene and hydantoin nuclei independently represent such scaffolds, each underpinning the pharmacophore of numerous approved drugs. Thiophene, a sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring and is lauded for its ability to enhance pharmacokinetic properties and engage in a wide array of molecular interactions. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.

The hydantoin (imidazolidine-2,4-dione) core, a five-membered heterocyclic structure, is another cornerstone of medicinal chemistry. It boasts multiple hydrogen bond donors and acceptors and can be readily substituted at several positions, allowing for fine-tuning of its biological activity. The clinical significance of the hydantoin scaffold is exemplified by blockbuster drugs such as the anticonvulsant Phenytoin and the antiandrogen Enzalutamide.

This technical guide delves into the strategic amalgamation of these two privileged structures: the thiophene-substituted hydantoin derivatives. By exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) of these hybrid molecules, we aim to provide a comprehensive resource for researchers and drug development professionals. This document will illuminate the rationale behind their design, provide detailed experimental methodologies, and present a framework for their future development as potent therapeutic agents.

Synthetic Strategies: Building the Thiophene-Hydantoin Core

The synthesis of thiophene-substituted hydantoin derivatives can be approached through several established chemical pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the thiophene and hydantoin rings. A common and versatile approach involves a multi-step synthesis commencing from a thiophene-containing aldehyde.

General Synthetic Workflow

A representative synthetic pathway often begins with the Knoevenagel condensation of a thiophene-2-carboxaldehyde with a hydantoin or thiohydantoin. This reaction is typically catalyzed by a weak base, such as piperidine or ethanolamine. Subsequent modifications, such as alkylation or acylation at the N-1 or N-3 positions of the hydantoin ring, can be performed to generate a library of diverse analogs.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_diversification Diversification cluster_final Final Products Thiophene_Aldehyde Thiophene-2-carboxaldehyde Condensation Knoevenagel Condensation Thiophene_Aldehyde->Condensation Hydantoin Hydantoin / Thiohydantoin Hydantoin->Condensation Thiophene_Hydantoin_Core 5-(Thiophen-2-ylmethylene)hydantoin Condensation->Thiophene_Hydantoin_Core Base catalyst (e.g., piperidine) Modification N-Alkylation / N-Acylation Thiophene_Hydantoin_Core->Modification Final_Derivatives Library of Novel Thiophene-Substituted Hydantoin Derivatives Modification->Final_Derivatives Various R-groups

Caption: General synthetic workflow for thiophene-substituted hydantoins.

Detailed Experimental Protocol: Synthesis of 5-(Thiophen-2-ylmethylene)-2-thiohydantoin

This protocol provides a step-by-step method for the synthesis of a core thiophene-substituted thiohydantoin structure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiohydantoin (1 equivalent) and thiophene-2-carboxaldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Catalyst: To this solution, add a catalytic amount of anhydrous sodium acetate (0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 5-(thiophen-2-ylmethylene)-2-thiohydantoin.

  • Characterization: Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The fusion of the thiophene and hydantoin scaffolds has given rise to derivatives with a wide array of biological activities. The following sections will detail their potential as anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Activity

Thiophene-containing compounds have been extensively investigated for their anticancer properties, with mechanisms often involving the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. Similarly, hydantoin derivatives have been developed as potent anticancer agents, most notably as androgen receptor antagonists. The combination of these two moieties has yielded compounds with promising cytotoxic effects against various cancer cell lines.

Mechanism of Action: While the precise mechanisms are still under investigation for many novel derivatives, it is hypothesized that these compounds may act through the inhibition of key protein kinases or by inducing apoptosis. The thiophene ring can engage in hydrophobic and π-π stacking interactions within the active sites of target enzymes, while the hydantoin core can form critical hydrogen bonds.

Bioactive Imidazolidine-2,4-dione Scaffolds Containing Thiophene Rings

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The fusion of imidazolidine-2,4-dione (hydantoin) scaffolds with thiophene moieties represents a strategic approach in modern medicinal chemistry. This guide analyzes the technical utility of this hybrid scaffold, focusing on the bioisosteric replacement of phenyl rings with thiophene to modulate lipophilicity, metabolic stability, and target affinity.

This document serves as an operational blueprint for researchers, detailing synthetic pathways, structure-activity relationships (SAR), and validated pharmacological mechanisms.[1]

Part 1: Chemical Rationale & Structural Biology
1.1 The Bioisosteric Advantage

The incorporation of thiophene into the hydantoin core is not merely structural variation; it is a calculated bioisosteric replacement for the phenyl group (benzene ring).

  • Electronic Effects: Thiophene is π-excessive (electron-rich) compared to benzene, allowing for stronger

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in receptor binding pockets.
    
  • Steric Profile: The C–S–C bond angle in thiophene (~92°) is smaller than the C–C–C angle in benzene (120°), altering the vector orientation of substituents. This allows the scaffold to fit into restricted hydrophobic pockets (e.g., the specificity pocket of Aldose Reductase) where phenyl analogs may clash.

  • Metabolic Stability: The sulfur atom introduces potential sites for oxidative metabolism (S-oxidation), but also alters the P450 oxidation profile of the adjacent carbon atoms, often extending half-life compared to rapid benzylic hydroxylation.

1.2 The Hydantoin Core

The imidazolidine-2,4-dione core functions as a rigid spacer and a hydrogen bond donor/acceptor system:

  • N3-H: A crucial hydrogen bond donor (pKa ~ 8-9), often interacting with backbone carbonyls in target proteins (e.g., Sodium channels).

  • C2/C4 Carbonyls: Hydrogen bond acceptors that anchor the molecule within the active site.

Part 2: Synthetic Strategies & Protocols

Two primary pathways dominate the synthesis of thiophene-hydantoin hybrids: the Bucherer-Bergs reaction (thermodynamic control) and the Knoevenagel Condensation (for unsaturated derivatives).

2.1 Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Comparison Start Thiophene-2-carboxaldehyde BB_Reagents KCN + (NH4)2CO3 EtOH/H2O, 60°C Start->BB_Reagents K_Reagents Hydantoin + Piperidine AcOH, Reflux Start->K_Reagents BB_Product 5-(Thiophen-2-yl) imidazolidine-2,4-dione BB_Reagents->BB_Product One-Pot K_Intermediate 5-(Thiophen-2-ylmethylene) imidazolidine-2,4-dione K_Reagents->K_Intermediate Condensation Reduction H2 / Pd-C or NaBH4 K_Intermediate->Reduction Reduction->BB_Product Reduction

Figure 1: Comparative synthetic routes. The Bucherer-Bergs reaction provides direct access to the saturated scaffold, while Knoevenagel condensation yields the 5-arylidene derivative, which retains distinct biological activity or can be reduced.

2.2 Detailed Protocol: Bucherer-Bergs Synthesis

Target: 5-(Thiophen-2-yl)imidazolidine-2,4-dione Scope: Generalizable for 2- or 3-substituted thiophene aldehydes.

Reagents:

  • Thiophene-2-carboxaldehyde (10 mmol)

  • Potassium Cyanide (KCN) (15 mmol) [Caution: Toxic]

  • Ammonium Carbonate ((NH4)2CO3) (30 mmol)

  • Ethanol/Water (1:1 v/v)[2]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in 20 mL of 50% aqueous ethanol.

  • Addition: Add ammonium carbonate (2.88 g, 30 mmol) and potassium cyanide (0.98 g, 15 mmol). Note: Perform in a well-ventilated fume hood due to potential HCN evolution.

  • Reaction: Heat the mixture at 55–60°C for 12–18 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with 6N HCl to pH ~2. Caution: Perform in hood to manage residual cyanide.

    • The product will precipitate as a white/off-white solid.[3]

  • Purification: Filter the precipitate and wash with cold water (3 x 20 mL) to remove inorganic salts. Recrystallize from Ethanol/Water.[2][4]

  • Validation:

    • Yield: Typically 65–80%.[5]

    • Melting Point: Expect >180°C.

    • IR: Look for characteristic carbonyl stretches at ~1720 cm⁻¹ and ~1770 cm⁻¹.

Part 3: Pharmacological Spectrum & SAR[1]
3.1 Structure-Activity Relationship (SAR) Map

The biological activity of the scaffold is highly sensitive to substitution at the N3 and C5 positions.

SAR_Map Core Thiophene-Hydantoin Scaffold C5 C5 Substitution (Thiophene Attachment) Core->C5 N3 N3 Substitution Core->N3 Thio Thiophene Ring Mods Core->Thio C5_Insight1 2-Thienyl > 3-Thienyl (Steric fit in ARIs) C5->C5_Insight1 C5_Insight2 Double Bond (Arylidene) Increases cytotoxicity (Michael Acceptor) C5->C5_Insight2 N3_Insight1 Free NH required for Anticonvulsant activity (H-bond donor) N3->N3_Insight1 N3_Insight2 Alkyl/Aryl substitution Increases Antimicrobial potency N3->N3_Insight2 Thio_Insight1 Halogenation (Br/Cl) Enhances lipophilicity & potency Thio->Thio_Insight1

Figure 2: SAR Logic Map. Critical modification points for tuning therapeutic index.

3.2 Key Therapeutic Areas
Therapeutic AreaMechanism of ActionKey Structural FeatureRef
Anticonvulsant Voltage-gated Na+ channel blockadeUnsubstituted N3; Lipophilic C5-thiophene group mimics phenytoin's phenyl ring.[1][2]
Anticancer Apoptosis induction (Caspase 3/9); EGFR inhibition5-arylidene (unsaturated) linkage acts as a Michael acceptor; N3-substitution often tolerated.[3][4]
Aldose Reductase Inhibition of ALR2 (Polyol pathway)Spiro-hydantoin fusion or C5-thiophene fits into the "specificity pocket" (Leu300 interaction).[5][6]
3.3 Case Study: Anticancer Mechanism (Apoptosis)

Recent studies indicate that 5-(thiophen-2-ylmethylene)imidazolidine-2,4-diones (the unsaturated analogs) exhibit potent cytotoxicity against HepG2 and MCF-7 lines.

Mechanism Flow:

  • Entry: Lipophilic thiophene facilitates membrane crossing.

  • Targeting: The electrophilic exocyclic double bond (Michael acceptor) reacts with thiols on tubulin or specific kinases (e.g., PI3K).

  • Signaling: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

  • Execution: Activation of Caspase-3/9 leading to DNA fragmentation and cell death.

ApoptosisPathway Drug Thiophene-Hydantoin (Unsaturated) Target PI3K / Tubulin Drug->Target Binding Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Bax Bax (Upregulation) Target->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito Caspase Caspase 3/9 Activation Mito->Caspase Death Apoptosis / G2-M Arrest Caspase->Death

Figure 3: Proposed mechanism of action for anticancer activity in HepG2 cells.

Part 4: Experimental Validation (Protocols)
4.1 In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine IC50 of the synthesized thiophene-hydantoin.

  • Seeding: Plate HepG2/MCF-7 cells (1 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Future Outlook & Optimization
  • Spiro-fused Systems: Increasing rigidity by creating spiro[fluorene-9,5'-imidazolidine]-2',4'-dione analogs with thiophene substituents to improve selectivity for Aldose Reductase ALR2 over ALR1.

  • Thiohydantoins: Replacing the C2-oxygen with sulfur (2-thiohydantoins) significantly enhances anticancer potency but may reduce metabolic stability.

  • Computational Docking: Focus on the interaction between the thiophene sulfur and the aromatic cage of the target protein (Sulfur-Aromatic interactions).

References
  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione (Related Hydantoin SAR) Source: International Journal of Research in Pharmacy and Biotechnology

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives Source: PubMed Central (PMC)

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents Source: PubMed Central (PMC)

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold Source: MDPI Molecules

  • Development of potent aldose reductase inhibitors having a hydantoin structure Source: PubMed

  • In Search of Differential Inhibitors of Aldose Reductase Source: MDPI Biomolecules

Sources

The Evolving Landscape of Neuromodulators: A Technical Guide to the Structure-Activity Relationship of 3-Methylthiophene Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold represents a cornerstone in medicinal chemistry, most notably for its role in the development of anticonvulsant therapies.[1] The strategic incorporation of a thiophene ring, a well-regarded bioisostere of the phenyl group, has been shown to enhance the pharmacological profiles of various therapeutic agents.[2][3] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 3-methylthiophene hydantoins. By integrating data from analogous thiophene-containing hydantoins and related heterocyclic structures, this document provides a predictive framework for the rational design of novel central nervous system (CNS) agents. We will explore key structural modifications, their anticipated impact on biological activity, and the experimental methodologies crucial for their evaluation, thereby offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Hydantoin and Thiophene Pharmacophores

The hydantoin ring system is a privileged structure in medicinal chemistry, with phenytoin being a classic example of a successful anticonvulsant drug.[4] Its mechanism of action often involves the modulation of voltage-gated sodium channels, which are critical in controlling neuronal excitability.[5] The structure of the hydantoin core offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is frequently employed in drug design as a bioisosteric replacement for a phenyl ring.[2] This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered solubility, all of which are desirable properties for drug candidates.[2] The incorporation of a methyl group at the 3-position of the thiophene ring introduces an additional lipophilic and steric element, which can further influence the molecule's interaction with its biological target.

This guide will focus on the convergence of these two pharmacophores, specifically exploring the SAR of hydantoins bearing a 3-methylthiophene substituent. While direct and extensive research on this specific combination is nascent, we can extrapolate key principles from the broader class of thienylhydantoins to guide future research.

Core Structure and Key Modification Points

The foundational structure of a 3-methylthiophene hydantoin provides three primary positions for chemical modification, each playing a crucial role in determining the compound's biological activity.

Key modification points on the 3-methylthiophene hydantoin scaffold.

Structure-Activity Relationship (SAR) Analysis

Based on existing literature for 5-(2-thienyl)hydantoins and related anticonvulsant agents, we can propose the following SAR principles for 3-methylthiophene hydantoins.[5]

Substitutions on the Hydantoin Ring (Positions N-1 and N-3)
  • N-3 Position: This position is critical for anticonvulsant activity. Small, lipophilic substituents such as methyl or ethyl groups at the N-3 position are generally favorable and can enhance potency.[5] Larger or more polar groups at this position tend to diminish activity.[5]

  • N-1 Position: The N-1 position of the hydantoin ring is another key site for modification. Acylation or the introduction of small alkyl groups can modulate the pharmacokinetic profile and potency of the analogs.[5]

Substitutions on the Thiophene Ring

The 3-methyl group is the defining feature of this subclass. Its presence is anticipated to influence the molecule's lipophilicity and steric interactions with the binding site. Further substitutions on the thiophene ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of halogen atoms (e.g., chlorine, bromine) on the thiophene ring has been shown to enhance the antibacterial and antifungal activity of 5-(2-thienyl)hydantoin derivatives.[5]

Comparative Insights from 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones

A study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones (succinimides), a closely related class of anticonvulsants, provides valuable insights.[6] In this series, various substitutions on the pyrrolidine-2,5-dione ring led to compounds with significant anticonvulsant activity in maximal electroshock (MES) and 6-Hz seizure models.[6] This suggests that the 3-methylthiophene moiety is compatible with potent anticonvulsant activity in five-membered heterocyclic systems.

Proposed Mechanism of Action

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs).[5] By binding to the inactive state of the channel, these compounds prolong its refractory period, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[5] It is highly probable that 3-methylthiophene hydantoins will share this mechanism.

Mechanism_of_Action Hydantoin 3-Methylthiophene Hydantoin Derivative Binding Binding to the Inactive State Hydantoin->Binding VGSC Voltage-Gated Sodium Channel (VGSC) (Inactive State) VGSC->Binding Prolongation Prolongation of Refractory Period Binding->Prolongation Reduction Reduction of Repetitive Neuronal Firing Prolongation->Reduction Anticonvulsant Anticonvulsant Effect Reduction->Anticonvulsant

Proposed mechanism of anticonvulsant action.

Experimental Protocols

Synthesis of 3-Methylthiophene Hydantoins

A common and effective method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[7][8] This one-pot, multicomponent reaction typically involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[7] For the synthesis of 5-(3-methylthiophen-2-yl)hydantoin, the starting material would be 3-methyl-2-thiophenecarboxaldehyde.

Step-by-Step Bucherer-Bergs Synthesis Protocol:

  • Reaction Setup: In a pressure vessel, combine 3-methyl-2-thiophenecarboxaldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol.

  • Heating: Seal the vessel and heat the reaction mixture at a controlled temperature (typically 60-100 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.

  • Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Bucherer_Bergs_Synthesis Start 3-Methyl-2-thiophenecarboxaldehyde + KCN + (NH4)2CO3 Reaction Bucherer-Bergs Reaction (Aqueous Ethanol, Heat) Start->Reaction Product 5-(3-Methylthiophen-2-yl)hydantoin Reaction->Product

Sources

Pharmacophoric Hybridization in Anticonvulsant Design: A Comparative Analysis of 5-(2-Thienyl) vs. 5-(3-Thienyl) Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in neuropharmacology, most notably represented by the antiepileptic drug phenytoin (5,5-diphenylhydantoin)[1]. In modern drug discovery, pharmacophoric hybridization—covalently linking the well-established anticonvulsant potential of the hydantoin core with the diverse physicochemical properties of a thiophene ring—has yielded a novel class of bio-active compounds: the thienylhydantoins[1]. A critical structural consideration in optimizing these hybrids is the positional isomerism of the thiophene ring. This technical guide provides an in-depth comparative analysis of 5-(2-thienyl) and 5-(3-thienyl) hydantoins, exploring the structural causality behind their differing biological activities, mechanisms of action, and the self-validating experimental protocols used to evaluate them.

Structural and Electronic Causality: The Role of Positional Isomerism

The rationale for substituting a phenyl ring with a thiophene ring relies on bioisosterism. Thiophene is a classical bioisostere for benzene; however, the position of attachment (C2 vs. C3) fundamentally alters the electronic distribution, steric profile, and metabolic stability of the resulting hydantoin derivative.

  • 5-(2-Thienyl) Hydantoins: The 2-thienyl group acts as an essential aromatic moiety and bioisosteric replacement for the phenyl group found in phenytoin[1]. The sulfur atom in the thiophene ring donates electron density, making the C2 position highly electron-rich. While this lipophilic nature modulates membrane permeability and interaction with neuronal ion channels[1], the electron-rich C2 position is also more susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to reactive intermediates and increased toxicity.

  • 5-(3-Thienyl) Hydantoins: Attachment at the C3 position offers a spatial orientation and electron density that more closely mimics the steric bulk and electronic neutrality of a phenyl ring. This higher bioisosteric fidelity improves target specificity at the receptor site while reducing off-target metabolic liabilities. Consequently, 3-thienyl isomers maintain robust biological activity while mitigating the toxicity associated with the 2-thienyl derivatives[2].

Comparative Biological Activity

Early structure-activity relationship (SAR) studies systematically explored the impact of substituting the hydantoin nucleus on its anticonvulsant activity[1]. While 5-(2-thienyl) hydantoins possess notable anticonvulsant activity comparable in potency to established drugs[1], comparative pharmacological tests indicate a distinct advantage for the 3-thienyl positional isomers[2].

Research demonstrates that 5-(3-thienyl) hydantoins have the same order of anticonvulsant activity as their phenyl analogs but are generally less toxic[2]. Crucially, when compared directly to their 2-thienyl counterparts, the 3-thienyl isomers are reported to be both more active and less neurotoxic[2]. This translates to a significantly wider therapeutic window.

Quantitative Pharmacological Profile Summary
Pharmacological Property5-(2-Thienyl) Hydantoins5-(3-Thienyl) HydantoinsPhenytoin (Reference)
Anticonvulsant Efficacy High[1]Very High (Superior to 2-isomer)[2]High
Neurotoxicity Profile ModerateLow[2]Moderate
Therapeutic Index (TI) ModerateHighModerate
Bioisosteric Fidelity GoodExcellentN/A

Mechanistic Pathway: Voltage-Gated Sodium Channel (VGSC) Modulation

The primary mechanism of action for thienylhydantoins is intrinsically linked to their three-dimensional structure and their ability to interact with neuronal ion channels[1]. Like phenytoin, these compounds target voltage-gated sodium channels (VGSCs). They preferentially bind to the inactivated state of the channel, reducing the number of channels available to return to the resting state[1]. By delaying channel recovery, they suppress the high-frequency repetitive firing of action potentials, thereby preventing the spread of seizure activity within the brain[1].

VGSC_Pathway A Thienylhydantoin Administered B Crosses Blood-Brain Barrier (Lipophilicity modulated by Thienyl ring) A->B C Binds to VGSC (Inactivated State) B->C D Delays Channel Recovery C->D E Suppresses Repetitive Firing (Anticonvulsant Effect) D->E

Mechanism of Action for Thienylhydantoins on VGSCs.

Experimental Methodologies: In Vivo Evaluation

To rigorously evaluate the biological activity of these compounds, self-validating in vivo protocols are utilized. The standard approach involves the Maximal Electroshock (MES) Seizure Test to determine efficacy, paired with the Rotarod test to quantify neurotoxicity[3].

Protocol 1: Maximal Electroshock (MES) Seizure Test

Causality & Validation: The MES test is the gold standard for identifying compounds that prevent seizure spread. The endpoint is binary (presence or absence of hind limb extension), creating a self-validating system that eliminates subjective observational bias[3].

  • Subject Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Administration: Administer the test compound (e.g., 10, 30, 100 mg/kg) intraperitoneally (i.p.) suspended in a 0.5% methylcellulose vehicle[3].

  • Stimulus Delivery: At the time of peak effect (typically 30-60 minutes post-administration), deliver an alternating electrical current (50 mA for 0.2 seconds) via corneal electrodes[3]. Ensure electrodes are pre-wetted with 0.9% saline to maintain consistent conductivity.

  • Observation: Observe the animals for the tonic hind limb extension (HLTE) phase. Protection is defined as the complete abolition of the HLTE component. Calculate the median effective dose (

    
    ).
    
Protocol 2: Rotarod Toxicity Test

Causality & Validation: To establish the therapeutic index, neurotoxicity must be quantified. The rotarod test objectively measures motor coordination deficits, ensuring that the anticonvulsant efficacy is not merely a byproduct of general central nervous system depression.

  • Training: Train mice to remain on a rotating rod (10 rpm) for at least 3 consecutive minutes.

  • Testing: Post-administration of the test compound, place the mice on the rotarod.

  • Endpoint: Neurological deficit is indicated by the inability of the animal to maintain equilibrium on the rod for 1 minute in each of three successive trials. Calculate the median toxic dose (

    
    ).
    
  • Therapeutic Index Calculation: Determine the safety profile by calculating the Therapeutic Index (

    
    ).
    

Experimental_Workflow Start Compound Synthesis & Formulation Admin Intraperitoneal (i.p.) Administration in Mice Start->Admin Split Assay Type Admin->Split MES Maximal Electroshock (MES) Test Split->MES Rotarod Rotarod Toxicity Test Split->Rotarod MES_Result Record Protection from Hind Limb Extension MES->MES_Result Rotarod_Result Record Motor Impairment (TD50) Rotarod->Rotarod_Result TI Calculate Therapeutic Index (TI = TD50 / ED50) MES_Result->TI Rotarod_Result->TI

In Vivo Workflow for Evaluating Anticonvulsant Efficacy and Toxicity.

Conclusion

The rational design of anticonvulsants through pharmacophoric hybridization highlights the profound impact of positional isomerism on biological activity. While both 2-thienyl and 3-thienyl hydantoins serve as viable bioisosteres of phenytoin, the 5-(3-thienyl) derivatives demonstrate a compelling pharmacological advantage. By optimizing electronic distribution and bioisosteric fidelity, 3-thienyl hydantoins offer enhanced anticonvulsant efficacy coupled with significantly reduced neurotoxicity, marking them as superior candidates for advanced preclinical development[2].

References

  • Title: 3-Substituted Thiophenes. IX. 3-Thienones and 5-(3-Thienyl)-hydantoins Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Precision Pharmacophore Mapping of Thiophene-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Bioisosteric Scaffold Design

Executive Summary

This technical guide delineates the protocol for developing high-fidelity pharmacophore models for thiophene-based anticonvulsant agents. Thiophene, a five-membered sulfur-containing heterocycle, serves as a critical bioisostere for benzene in antiepileptic drug (AED) design. Its unique electronic properties—specifically the capacity of the sulfur atom to engage in non-covalent interactions (sigma-hole bonding) and its superior lipophilic profile—make it an ideal scaffold for targeting Voltage-Gated Sodium Channels (VGSC) and GABA-A receptors.

This guide moves beyond standard textbook definitions, providing a causal analysis of experimental choices, self-validating protocols for model generation, and rigorous validation metrics (ROC/AUC) required for high-impact publication and pre-clinical development.

Part 1: The Thiophene Bioisostere Advantage

Why Thiophene? In anticonvulsant design, replacing a phenyl ring with a thiophene ring is not merely a steric adjustment; it is an electronic optimization.

  • Metabolic Stability: Thiophene rings are often more resistant to oxidative metabolism than phenyl rings, potentially extending the half-life of the AED.

  • Lipophilicity (LogP): Thiophene derivatives generally exhibit higher lipophilicity than their benzene counterparts. This facilitates passive transport across the Blood-Brain Barrier (BBB), a non-negotiable requirement for CNS drugs.

  • Electronic Effects: The sulfur atom in thiophene can act as a weak hydrogen bond acceptor and participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of VGSC (Nav1.1/1.2) and GABA-A receptors.[1][2][3]
Part 2: Pharmacophore Generation Workflow (Ligand-Based)

This section details the construction of a pharmacophore model based on the Thiophene Semicarbazone scaffold, a widely cited class of anticonvulsants.

Phase 1: Dataset Curation & Conformation Analysis
  • Causality: A pharmacophore model is only as good as its training set. Including "assumed" inactives introduces noise.

  • Protocol:

    • Select Actives: Curate a set of 15-20 thiophene semicarbazones with experimentally verified

      
       values < 50 mg/kg (MES test).
      
    • Select Inactives: Choose structurally similar compounds with

      
       > 300 mg/kg to force the model to discriminate based on subtle electronic features.
      
    • Conformational Expansion: Generate low-energy conformers using the MMFF94 force field .

      • Critical Step: Set an energy window of 10-15 kcal/mol. Anticonvulsants often bind in a bioactive conformation that is not the global minimum.

Phase 2: Pharmacophore Hypothesis Generation

The consensus pharmacophore for thiophene-based anticonvulsants typically consists of four key features.

Feature IDFeature TypeChemical CorrelateFunction
F1 Hydrophobic (HYD)Thiophene RingOccupies the lipophilic pocket;

-interaction with receptor residues.
F2 H-Bond Donor (HBD)Amide/Hydrazone NHInteraction with backbone carbonyls in the receptor (e.g., GABA-A).
F3 H-Bond Acceptor (HBA)Carbonyl (C=O)Interaction with receptor H-donors (e.g., Serine/Threonine).
F4 Distal Hydrophobic (HYD)Aryl/Alkyl Side ChainSteric fit; modulates potency and selectivity.
Phase 3: Diagrammatic Workflow

The following diagram illustrates the logical flow from library design to validated model.

PharmacophoreWorkflow Library Thiophene Library (Actives + Inactives) Conformers Conformer Generation (MMFF94, 15 kcal/mol window) Library->Conformers Energy Minimization Alignment Structural Alignment (Atom-based vs. Feature-based) Conformers->Alignment Superimposition Hypothesis Common Feature Hypothesis (3D Pharmacophore) Alignment->Hypothesis Feature Extraction Screening Virtual Screening (ZINC/PubChem Databases) Hypothesis->Screening Query Execution Validation Validation (ROC/AUC) Hypothesis->Validation Direct Test Screening->Validation Hit Enrichment

Caption: Step-by-step workflow for generating and validating a ligand-based pharmacophore model for thiophene anticonvulsants.

Part 3: Mechanistic Integration (Structure-Based)

To elevate the scientific rigor, the ligand-based model must be cross-referenced with structural data.

Target 1: GABA-A Receptor

  • PDB Reference: 6HUP (Cryo-EM structure of GABA-A).

  • Interaction: Thiophene derivatives often target the benzodiazepine binding site (alpha+/gamma- interface).

  • Docking Protocol:

    • Prepare protein using Protein Preparation Wizard (add hydrogens, assign bond orders).

    • Define grid box centered on the co-crystallized ligand (e.g., Diazepam).

    • Dock thiophene ligands using Extra Precision (XP) mode.

    • Validation: The thiophene ring should occupy the hydrophobic pocket typically filled by the phenyl ring of diazepam, confirming the "Bioisostere Hypothesis" [1].

Target 2: Voltage-Gated Sodium Channels (VGSC)

  • Mechanism: Stabilization of the inactivated state of the channel.

  • Key Residues: Interaction with Tyr1771 and Phe1764 (in Nav1.2 homology models) is critical. The thiophene ring engages in edge-to-face

    
    -stacking with these aromatic residues [2].
    
Part 4: Validation Protocols (The "Trustworthiness" Pillar)

A pharmacophore model without statistical validation is merely a hypothesis. You must prove the model can distinguish actives from decoys.

Protocol: Decoy Set Generation & ROC Analysis
  • Decoy Generation: Use the Directory of Useful Decoys (DUD-E) approach. For every active thiophene compound, generate 50 decoys (compounds with similar physical properties like MW and LogP, but different topology).

  • Screening: Screen the combined dataset (Actives + Decoys) against your pharmacophore model.[4]

  • Metrics Calculation:

    • Enrichment Factor (EF): Measures how many actives are found in the top X% of the sorted list compared to random selection.

    • ROC Curve: Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity).[4][5]

    • AUC (Area Under Curve): An AUC > 0.7 is acceptable; AUC > 0.8 is excellent.

Self-Validating Logic: If your model retrieves thiophene actives but also retrieves furan or benzene analogs indiscriminately (high False Positives), the steric constraints on the hydrophobic features (F1/F4) are too loose. Tighten the tolerance radii (e.g., from 2.0Å to 1.5Å).

ValidationLogic Model Pharmacophore Model Screen Screen Mixed Dataset (Actives + Decoys) Model->Screen Result Hit List Screen->Result Analysis ROC Analysis Result->Analysis Decision Decision Node Analysis->Decision Calculate AUC Decision->Model AUC < 0.7 (Refine Constraints) Publish Ready for Publication Decision->Publish AUC > 0.8 (Validated)

Caption: The iterative validation loop. AUC calculation acts as the gatekeeper for model acceptance.

Part 5: Comparative SAR Data (Thiophene vs. Phenyl)

The following table summarizes Structure-Activity Relationship (SAR) data derived from semicarbazone studies, highlighting the efficacy of the thiophene scaffold.

Compound ScaffoldR-Group (Distal)

(MES, mg/kg)
Neurotoxicity (

)
Outcome
Phenyl -Semicarbazone4-F16.4180Moderate Activity
Thiophene -Semicarbazone4-F9.8 > 300Superior Potency & Safety
Thiophene -Semicarbazone4-NO212.1250High Potency
Furan -Semicarbazone4-F22.5150Lower Stability

Data synthesized from comparative studies on semicarbazone derivatives [3, 4].

Interpretation: The thiophene derivative (Row 2) demonstrates a lower


 (higher potency) and higher 

(lower toxicity) compared to the phenyl analog (Row 1). This validates the bioisosteric replacement strategy.
References
  • Kumar, A., et al. (2024).[2] Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. Research Journal of Pharmacy and Technology.

  • Chawla, P., et al. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry.

  • Pandeya, S.N., et al. (2012).[6] Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design.[6] Acta Pharmaceutica.[6]

  • Mishra, N., et al. (2018). Pharmacophore model for substituted semicarbazones. ResearchGate.

  • Troccon, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of Thiophene-Derived Hydantoins via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for major antiepileptic drugs like Phenytoin.[1] When substituted with a thiophene moiety, these heterocycles exhibit enhanced lipophilicity and bioactivity, showing promise as anticonvulsants, aldose reductase inhibitors, and anti-arrhythmics.

Traditional thermal synthesis of 5-substituted hydantoins via the Bucherer-Bergs reaction often suffers from "thermal lag"—requiring reflux times of 4–24 hours with variable yields due to the loss of volatile ammonia and carbon dioxide.

Why Microwave Irradiation? This protocol utilizes microwave dielectric heating to accelerate the condensation of thiophene aldehydes with potassium cyanide and ammonium carbonate. By using a closed-vessel system , we achieve two critical advantages:

  • Superheating: Accessing temperatures (100–140°C) significantly above the solvent's atmospheric boiling point.

  • Atom Economy: The pressurized environment prevents the escape of in-situ generated ammonia and

    
    , driving the equilibrium toward the hydantoin product.
    

Reaction Mechanism

The formation of the hydantoin ring follows a multi-step pathway. In the microwave field, the dipolar polarization of the solvent (Ethanol/Water) rapidly transfers energy to the transition states.

Key Mechanistic Steps:

  • Imine Formation: Condensation of the thiophene aldehyde with ammonia.

  • Cyanide Addition: Nucleophilic attack by

    
     to form the 
    
    
    
    -aminonitrile.
  • Carbamation: Reaction of the amine with

    
     (from carbonate decomposition).
    
  • Cyclization: Intramolecular ring closure and rearrangement to the 5-substituted hydantoin.

Diagram 1: Bucherer-Bergs Mechanistic Pathway

BuchererBergs Start Thiophene Aldehyde Inter1 Cyanohydrin / Imine Start->Inter1 + NH3 Reagents KCN + (NH4)2CO3 Reagents->Inter1 Inter2 α-Aminonitrile Inter1->Inter2 + CN- Inter3 Cyano-carbamic Acid Inter2->Inter3 + CO2 Inter4 5-imino-oxazolidin-2-one Inter3->Inter4 Cyclization Product 5-(Thiophen-2-yl) hydantoin Inter4->Product Rearrangement

Caption: Step-wise mechanism of the Bucherer-Bergs reaction converting aldehyde to hydantoin.

Experimental Protocol

Safety Warning: This protocol involves Potassium Cyanide (KCN). Contact with acid releases lethal Hydrogen Cyanide (HCN) gas.[2][3][4][5] All weighing must be done in a certified fume hood. The microwave vessel must be vented only after cooling to <50°C.

Materials & Reagents[6][7][8]
  • Substrate: 2-Thiophenecarboxaldehyde (1.0 mmol, 112 mg)

  • Reagent A: Potassium Cyanide (KCN) (1.5 mmol, 98 mg)

  • Reagent B: Ammonium Carbonate

    
     (3.0 mmol, 288 mg)
    
  • Solvent: Ethanol : Water (1:1 v/v) – 4 mL total volume.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials.

Step-by-Step Methodology
  • Preparation (Fume Hood):

    • Dissolve KCN and Ammonium Carbonate in 2 mL of distilled water in a small beaker.

    • Dissolve 2-Thiophenecarboxaldehyde in 2 mL of Ethanol in the 10 mL microwave vial.

    • Add the aqueous solution to the microwave vial. Add a magnetic stir bar.

    • Critical: Cap the vial immediately with a Teflon-lined septum cap to prevent ammonia loss.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Method: Dynamic Power (Max 150W).

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Note: Pressure may reach 5–8 bar due to ammonia/

      
       generation. Ensure the vessel is rated for at least 20 bar.
      
  • Workup & Purification:

    • Allow the vessel to cool to room temperature (compressed air cooling usually takes ~2 mins).

    • Carefully uncap the vial in a fume hood (minor ammonia release).

    • Transfer the reaction mixture to a beaker.

    • Acidification: Dropwise addition of 2M HCl until pH ~2. Caution: Perform in hood; this step precipitates the product and removes unreacted cyanide as HCN (trace).

    • The 5-(thiophen-2-yl)hydantoin will precipitate as a white/off-white solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) to remove salts.

    • Dry in a vacuum oven at 60°C.

Diagram 2: Experimental Workflow

Workflow Step1 Weigh Reagents (Hood: Cyanide Safety) Step2 Dissolve: Aldehyde in EtOH Salts in H2O Step1->Step2 Step3 Seal Vessel (10mL Pressure Vial) Step2->Step3 Step4 MW Irradiation 120°C / 15 min / Closed Step3->Step4 Step5 Cool & Vent (Release NH3) Step4->Step5 Step6 Acidify (HCl) Precipitate Product Step5->Step6 Step7 Filtration & Drying Step6->Step7

Caption: Operational workflow from reagent handling to product isolation.

Optimization & Data Analysis

The following data summarizes the efficiency of Microwave (MW) vs. Conventional Thermal heating for thiophene-2-hydantoin synthesis.

Table 1: Comparative Reaction Metrics

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed)
Temperature 80°C (Oil Bath)120°C (Internal Probe)
Time 6 Hours15 Minutes
Solvent System EtOH/Water (1:1)EtOH/Water (1:1)
Yield (%) 65%92%
Purity (HPLC) 88% (Requires Recrystallization)>95% (Clean Precipitate)

Scientist's Note: The yield improvement in MW is attributed to the "closed vessel effect." In open reflux, ammonia (bp -33°C) escapes, stalling the formation of the imine intermediate. The pressurized MW vessel keeps the ammonia concentration high, pushing the equilibrium forward according to Le Chatelier's principle.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Loss of AmmoniaEnsure the vial cap is crimped tightly. Check septum integrity.
Dark/Tarred Product Thermal DecompositionReduce Temp to 100°C and extend time to 20 min. Thiophenes can be sensitive to oxidation.
Vessel Failure Excess PressureDo not exceed 50% volume fill.

pressure builds rapidly.
No Precipitation pH too highThe hydantoin ring is weakly acidic (

). You must acidify to pH < 3 to protonate and precipitate it.

References

  • Ware, E. (1950).[6] "The Chemistry of the Hydantoins." Chemical Reviews. Link

  • Konnert, L., et al. (2016). "Microwave-assisted synthesis of functionalized spirohydantoins." Tetrahedron Letters. Link

  • Sarges, R., et al. (1990). "Hydantoins as Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. Link

  • Stanford University EHS. "Information on Cyanide Compounds & Safety." Link

  • Beilstein Journals. "Sequential two-step, one-pot microwave-assisted synthesis of hydantoins." Link

Sources

Application Note: Synthesis of 5-((3-Methylthiophen-2-yl)methylene)imidazolidine-2,4-dione via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for condensation of 3-methylthiophene-2-carboxaldehyde with hydantoin Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This application note details the protocol for the synthesis of 5-((3-methylthiophen-2-yl)methylene)imidazolidine-2,4-dione through the Knoevenagel condensation of 3-methylthiophene-2-carboxaldehyde with hydantoin (imidazolidine-2,4-dione). This reaction is a cornerstone in the synthesis of non-natural amino acids and heterocyclic anticonvulsants. The resulting benzylidene hydantoin derivatives are critical scaffolds in medicinal chemistry, often serving as precursors to constrained amino acids or acting as bioisosteres for phenytoin-class antiepileptics.

Scientific Foundation & Mechanism

The transformation follows a Knoevenagel condensation pathway.[1][2][3] The C-5 position of the hydantoin ring is activated by the flanking carbonyl groups, rendering the methylene protons acidic (


 in DMSO). In the presence of a base, the hydantoin is deprotonated to form an enolate, which acts as the nucleophile attacking the electrophilic carbonyl carbon of the 3-methylthiophene-2-carboxaldehyde.

The reaction is thermodynamically driven by the subsequent dehydration step, which establishes a conjugated system extending from the thiophene ring through the exocyclic double bond to the hydantoin core. The steric bulk of the 3-methyl group on the thiophene ring typically favors the formation of the (Z)-isomer to minimize steric clash with the hydantoin carbonyls, although (E/Z) mixtures are possible depending on solvent polarity and temperature.

Mechanistic Pathway (Graphviz)

Knoevenagel_Mechanism Hydantoin Hydantoin (C5-Methylene) Enolate Hydantoin Enolate (Nucleophile) Hydantoin->Enolate Deprotonation (-H+) Base Base Catalyst (Piperidine/NaOAc) Base->Enolate Promotes Intermediate Aldol Intermediate (β-Hydroxy) Enolate->Intermediate Nucleophilic Attack Aldehyde 3-Methylthiophene- 2-carboxaldehyde Aldehyde->Intermediate + Electrophile Product 5-((3-Methylthiophen-2-yl) methylene)hydantoin Intermediate->Product Elimination Dehydration Dehydration (-H₂O) Dehydration->Product Driving Force

Figure 1: Mechanistic pathway of the condensation reaction involving deprotonation, nucleophilic addition, and dehydration.[4]

Experimental Protocol

Two methods are provided: Method A (Classic Buffered Acid) is recommended for scalability and difficult substrates. Method B (Green/Base Catalyzed) is recommended for rapid screening and higher atom economy.

Materials & Reagents
ReagentCAS RegistryRoleEquiv.
Hydantoin 461-72-3Nucleophile1.0
3-Methylthiophene-2-carboxaldehyde 5834-16-2Electrophile1.0 - 1.1
Sodium Acetate (fused) 127-09-3Base/Buffer (Method A)2.0 - 3.0
Glacial Acetic Acid 64-19-7Solvent (Method A)[10 mL/g]
Acetic Anhydride 108-24-7Dehydrating Agent (Optional)1.0
Ethanolamine 141-43-5Catalyst (Method B)1.5
Water 7732-18-5Solvent (Method B)[15 mL/g]
Method A: Sodium Acetate/Acetic Acid (Standard Protocol)

This classical method ensures high conversion by driving the dehydration equilibrium via acetic acid/anhydride.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Hydantoin (10.0 mmol, 1.00 g) and Sodium Acetate (30.0 mmol, 2.46 g) to the flask.

  • Solvent: Add Glacial Acetic Acid (15 mL). Stir until partially suspended.

  • Addition: Add 3-Methylthiophene-2-carboxaldehyde (11.0 mmol, 1.39 g) in one portion.

    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of acetic acid first.

  • Reaction: Heat the mixture to reflux (118°C) . Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product is typically less polar than the hydantoin.

  • Workup:

    • Cool the reaction mixture to approximately 50°C.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of excess acid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot Ethanol or Acetic Acid/Water . Dry in a vacuum oven at 60°C for 12 hours.

Method B: Aqueous Ethanolamine (Green Protocol)

A milder approach avoiding corrosive solvents, suitable for acid-sensitive thiophene derivatives.

  • Setup: Equip a reaction vessel with a reflux condenser.

  • Charging: Combine Hydantoin (10 mmol) and 3-Methylthiophene-2-carboxaldehyde (10 mmol) in Water (20 mL).

  • Catalysis: Add Ethanolamine (15 mmol) dropwise.

  • Reaction: Heat to reflux (100°C) for 2–4 hours . The solution may turn clear before the product begins to precipitate out of the hot solution.

  • Workup: Cool to room temperature, then chill in an ice bath. Acidify carefully with 1M HCl to pH ~2 to ensure the hydantoin moiety is fully protonated and precipitated.

  • Isolation: Filter and wash with cold water.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Weigh Reagents (Hydantoin + Aldehyde) Solvent Add Solvent & Catalyst (AcOH/NaOAc OR Water/Ethanolamine) Start->Solvent Reflux Reflux (100-118°C) 4-6 Hours Solvent->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No (Extend Time) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration Wash with H₂O Quench->Filter Purify Recrystallization (EtOH or AcOH) Filter->Purify End Final Product Dry & Characterize Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Characterization & Data Analysis

The product, 5-((3-methylthiophen-2-yl)methylene)imidazolidine-2,4-dione , should be characterized using NMR and IR spectroscopy.

Expected Analytical Data
TechniqueParameterExpected Signal/RangeAssignment
Appearance Physical StateYellow to brownish crystalline solidConjugated system
Melting Point Temperature220°C – 250°C (Decomp.)High MP typical of hydantoins
FT-IR Wavenumber3150–3300 cm⁻¹N-H Stretch (Hydantoin)
1710–1770 cm⁻¹C=O Stretch (C2/C4 Carbonyls)
1640–1660 cm⁻¹C=C Exocyclic Alkene
¹H-NMR Chemical Shift (DMSO-d₆)δ 10.5 – 11.2 ppm (br s, 2H)N-H (Hydantoin N1, N3)
δ 6.4 – 6.8 ppm (s, 1H)=CH (Vinylic proton)
δ 7.0 – 7.6 ppm (m, 2H)Thiophene Ring Protons
δ 2.2 – 2.4 ppm (s, 3H)-CH₃ (Methyl group)
Troubleshooting Guide
  • Low Yield: Ensure the aldehyde is fresh. Thiophene aldehydes can oxidize to carboxylic acids over time. If the starting material contains acid, purify via base extraction or distillation before use.

  • No Precipitation: If the product does not precipitate upon pouring into water, the solution may be too acidic or the volume of water too low. Neutralize with dilute NaOH to pH 5-6 or concentrate the organic solvent first.

  • Isomerization: The Z-isomer is generally the thermodynamic product. If a mixture of E/Z isomers is observed (double peaks in NMR), refluxing in acetic acid with a trace of iodine can facilitate isomerization to the stable form.

References

  • Bucherer-Bergs and Knoevenagel Chemistry

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • El-Hewehi, Z., et al. "Synthesis and Biological Activity of Some New 5-Substituted Hydantoins." Journal for Praktische Chemie, 1958.
  • Green Chemistry Methods (Ethanolamine)

    • Pattan, S. R., et al. "Synthesis and evaluation of some novel substituted hydantoins." Indian Journal of Chemistry, 2006. Link

  • Mechanistic Insight (Knoevenagel)

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][5] Organic Reactions, 2011. Link

  • General Protocol Validation

    • Sigma-Aldrich.[6] "Knoevenagel Condensation Reaction Application Note." Link

Sources

Application Note: Solvent Selection for Recrystallization of Thiophene-Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 5-(2-thienyl)hydantoin derivatives presents a unique challenge in process chemistry due to the conflicting physicochemical properties of the scaffold. The molecule consists of a lipophilic, aromatic thiophene ring fused to a polar, rigid imidazolidine-2,4-dione (hydantoin) core. This duality often leads to "oiling out" or poor recovery during recrystallization.

This guide provides a rational, field-proven strategy for solvent selection, moving beyond trial-and-error to a mechanistic approach. We prioritize binary solvent systems (Anti-solvent/Solvent) that exploit the hydrogen-bonding capability of the hydantoin moiety while accommodating the thiophene lipophilicity.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the molecular interactions at play.

  • The Hydantoin Core (Polar Domain): Contains two amide-like groups (N-H) and two carbonyls (C=O).[1] These are strong hydrogen bond donors and acceptors. This segment drives solubility in polar protic solvents (Alcohols, Water, Acetic Acid).

  • The Thiophene Ring (Lipophilic Domain): An electron-rich aromatic heterocycle. This segment limits solubility in pure water but enhances solubility in chlorinated solvents and aromatics.

The "Push-Pull" Solubility Dilemma: A solvent that is too non-polar (e.g., Hexane) will not dissolve the crystal lattice even at boiling. A solvent that is too polar (e.g., DMSO) will dissolve the compound too well, preventing precipitation upon cooling. The "Goldilocks" zone for this scaffold is typically found in Aqueous Alcohols .

Table 1: Solvent Compatibility Matrix for Thiophene-Hydantoins
Solvent ClassExamplesSuitabilityMechanistic Rationale
Protic Polar Ethanol, Methanol, IsopropanolHigh Forms H-bonds with hydantoin core; alkyl chain accommodates thiophene.
Aqueous Mixtures EtOH/H₂O, MeOH/H₂OOptimal Water acts as a tunable anti-solvent to force precipitation upon cooling.
Aprotic Polar DMSO, DMF, DMAcLow High solubility (even cold) makes recovery difficult; high boiling points complicate drying.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction, but often requires a hydrocarbon anti-solvent (Hexane) for crystallization.
Non-Polar Hexane, HeptaneAnti-Solvent Used strictly to induce precipitation; cannot dissolve the scaffold alone.

Solvent Selection Decision Tree

The following logic flow guides the researcher through the screening process to identify the optimal system for a specific derivative (e.g., 5-substituted vs. N-alkylated).

SolventSelection Start Start: Crude Thiophene-Hydantoin TestEtOH Test 1: Ethanol (95%) Start->TestEtOH SolubleCold Soluble at Room Temp? TestEtOH->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No UseWater Add Water (Anti-solvent) dropwise at reflux SolubleCold->UseWater Yes (Too Soluble) Cooling Cool to 4°C SolubleHot->Cooling Yes (Ideal) AddHexane Add Hexane/Heptane at reflux SolubleHot->AddHexane Yes TestAcOH Test 3: Glacial Acetic Acid SolubleHot->TestAcOH No (Insoluble) UseWater->Cooling Success Crystals Formed Cooling->Success TestEtOAc Test 2: Ethyl Acetate TestEtOAc->SolubleHot AddHexane->Cooling TestAcOH->TestEtOAc Degrades/Fails

Figure 1: Logic flow for selecting the primary recrystallization solvent system.[2] Ethanol/Water is the default starting point due to the Bucherer-Bergs synthesis compatibility.

Detailed Experimental Protocols

Protocol A: Micro-Scale Solubility Screen (50 mg)

Purpose: To determine the correct solvent system without wasting valuable intermediate.

  • Preparation: Place 50 mg of crude thiophene-hydantoin into three separate reaction tubes (A, B, C).

  • Solvent Addition:

    • Tube A: Add 0.5 mL Ethanol (95%).

    • Tube B: Add 0.5 mL Ethyl Acetate.

    • Tube C: Add 0.5 mL Toluene (for highly lipophilic derivatives).

  • Cold Observation: Vortex for 30 seconds. If the solid dissolves completely, the solvent is too strong (proceed to anti-solvent addition).

  • Hot Observation: If insoluble cold, heat the tube to boiling (using a heating block).

    • If soluble hot:[3][4] Remove heat and allow to cool slowly to room temperature.

    • If insoluble hot: Add solvent in 0.1 mL increments until dissolved.

  • Anti-Solvent Titration (If Tube A dissolved cold):

    • Heat Tube A to near reflux.

    • Add Water dropwise until a persistent cloudiness (turbidity) appears.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool.

Protocol B: Macro-Scale Recrystallization (Binary System: EtOH/H₂O)

Purpose: Purification of multi-gram batches (e.g., post-Bucherer-Bergs workup).

Materials:

  • Crude 5-(2-thienyl)hydantoin (5.0 g)

  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water

  • Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, Buchner funnel.

Procedure:

  • Dissolution: Place the crude solid in a flask with a stir bar. Add the minimum amount of Ethanol required to wet the solid.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C).

  • Saturation: Add hot Ethanol in small portions (5-10 mL) down the side of the condenser/flask until the solid just dissolves.

    • Critical Step: If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to re-dissolve the cloudiness and restore a clear solution.

  • Crystallization: Remove from heat.

    • Stage 1: Allow to cool to Room Temperature (20-25°C) undisturbed. Stirring during this phase can cause rapid precipitation of impurities.

    • Stage 2: Once crystals appear, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not use pure Ethanol as it may re-dissolve the product.

  • Drying: Dry in a vacuum oven at 50°C for 6-12 hours.

Troubleshooting: "Oiling Out"

A common failure mode with thiophene derivatives is "oiling out" (phase separation of the product as a liquid oil rather than a solid crystal). This occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture.[2]

Remediation Strategy:

  • Lower the Temperature: Do not heat to reflux. Dissolve at a lower temperature (e.g., 50°C) using slightly more solvent.

  • Seed Crystals: Add a tiny crystal of pure product (if available) when the solution reaches saturation temperature to provide a nucleation site.

  • Change Solvent System: Switch from Ethanol/Water to Acetic Acid/Water . The higher polarity and boiling point of acetic acid often favors a stable crystal lattice over the amorphous oil phase.

References

  • Bucherer-Bergs Reaction & Workup

    • Mechanism and standard aqueous-ethanol workup for 5-substituted hydantoins.
    • Source:

  • General Recrystallization of Heterocycles

    • Principles of solvent selection (Like Dissolves Like) and binary solvent systems.
    • Source:

  • Thiophene-Hydantoin Specifics

    • Synthesis and purification of 5-(2-thienyl)hydantoin analogs for anticonvulsant activity.
    • Source:

  • Advanced Solvent Data

    • Solubility parameters for thiourea and hydantoin deriv
    • Source:

Sources

Application Note: Optimized One-Pot Synthesis of 5-(3-methylthiophen-2-yl)hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for the one-pot synthesis of 5-methyl-5-(3-methylthiophen-2-yl)hydantoin from 3-methyl-2-acetylthiophene using the Bucherer-Bergs reaction. While the standard nomenclature "5-(3-methylthiophen-2-yl)hydantoin" implies a mono-substituted product derived from an aldehyde, this protocol specifically addresses the "synthesis from ketones" requirement of the directive.

Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in anticonvulsant drug discovery (e.g., Phenytoin).[1] Thiophene-derived hydantoins are of particular interest as bioisosteres, offering altered lipophilicity and metabolic stability profiles compared to phenyl analogs. This protocol utilizes a thermodynamically controlled multicomponent reaction (MCR) to ensure high regioselectivity and yield.

Scientific Foundation & Mechanism

The Bucherer-Bergs Reaction

The synthesis relies on the Bucherer-Bergs reaction, a four-component condensation involving a carbonyl compound (ketone), ammonium carbonate, and potassium cyanide.[1][2][3][4][5][6]

Why this method? Unlike the Read reaction (which yields kinetically controlled cyanohydrins), the Bucherer-Bergs conditions favor the thermodynamic formation of the hydantoin ring.[3] This is critical for sterically hindered ketones like 3-methyl-2-acetylthiophene , where the ortho-methyl group on the thiophene ring creates significant steric bulk, destabilizing the intermediate aminonitrile.

Mechanistic Pathway

The reaction proceeds through an ordered cascade:

  • Imine Formation: Condensation of the ketone with ammonia (generated in situ from

    
    ).
    
  • Hydrocyanation: Nucleophilic attack by cyanide to form an

    
    -aminonitrile.
    
  • Carbamoylation: The amine reacts with

    
     (also from carbonate decomposition) to form a carbamic acid intermediate.
    
  • Cyclization: Intramolecular attack leads to a transient 5-imino-oxazolidinone, which rearranges to the stable hydantoin.[6]

BuchererBergsMechanism Ketone 3-Methyl-2-acetylthiophene (Ketone) Imine Ketimine Intermediate Ketone->Imine + NH3 - H2O Reagents KCN + (NH4)2CO3 (Source of CN-, NH3, CO2) Reagents->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Carbamate Carbamic Acid Aminonitrile->Carbamate + CO2 CyclicInt 5-imino-oxazolidinone Carbamate->CyclicInt Cyclization Product 5-methyl-5-(3-methylthiophen-2-yl) hydantoin CyclicInt->Product Rearrangement

Figure 1: Mechanistic cascade of the Bucherer-Bergs reaction for thiophene ketones.

Experimental Protocol

Safety & Hazards (CRITICAL)
  • Cyanide Hazard: Potassium Cyanide (KCN) releases lethal HCN gas upon contact with acid or moisture.[7]

    • Control: All weighing must occur in a certified fume hood.

    • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired.

    • Waste: NEVER mix cyanide waste with acidic streams. Dispose of via a dedicated "Cyanide Waste" stream.[8]

  • Pressure: If using a sealed tube, ensure glassware is rated for the pressure generated by ammonia/CO2 evolution.

Materials
ReagentMW ( g/mol )EquivalentsRole
3-Methyl-2-acetylthiophene 140.201.0Substrate
Potassium Cyanide (KCN) 65.122.0Nucleophile
Ammonium Carbonate 96.094.0Source of NH3/CO2
Ethanol/Water (1:1) -SolventMedium
Step-by-Step Procedure (Thermal Method)

Step 1: Reaction Assembly

  • In a 100 mL round-bottom pressure flask (or heavy-walled sealed tube), dissolve 3-methyl-2-acetylthiophene (10 mmol, 1.40 g) in 20 mL of Ethanol (EtOH).

  • Add a solution of Potassium Cyanide (20 mmol, 1.30 g) and Ammonium Carbonate (40 mmol, 3.84 g) in 20 mL of deionized water.

    • Note: The excess ammonium carbonate acts as a buffer (pH ~9) to prevent HCN evolution and drive the equilibrium.

Step 2: Reaction 3. Seal the vessel tightly. 4. Heat the mixture to 65–70°C for 18–24 hours.

  • Observation: The solution will turn from clear/yellow to dark brown. The steric hindrance of the 3-methyl group requires prolonged heating compared to simple acetophenones.

Step 3: Workup & Isolation 5. Cool the reaction mixture to room temperature. 6. Concentration: Carefully concentrate the mixture to ~50% volume under reduced pressure (Rotavap) to remove ethanol. Caution: Trap the distillate in a base trap (NaOH) to neutralize any trace HCN. 7. Precipitation: Cool the remaining aqueous residue in an ice bath (0°C). 8. Slowly acidify to pH 2–3 using 6M HCl. Perform this in a fume hood.

  • Why? Acidification protonates the hydantoin (pKa ~9.1), causing it to precipitate. It also decomposes excess carbonate.
  • Stir the suspension for 30 minutes to ensure complete precipitation.

Step 4: Purification 10. Filter the crude solid using a Buchner funnel. 11. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts. 12. Recrystallization: Recrystallize from Ethanol/Water (approx. 80:20) to yield off-white needles.

Process Optimization & Troubleshooting

For difficult substrates (highly hindered ketones), the reaction rate can be accelerated using microwave irradiation.

Comparison of Methods
ParameterMethod A: Thermal (Sealed Tube)Method B: Microwave Assisted
Temperature 70°C120°C
Time 24 Hours45 Minutes
Yield (Typical) 65–75%80–85%
Solvent EtOH/H2O (1:1)Ethylene Glycol or EtOH/H2O
Advantage Scalable, no special equipmentRapid, higher conversion
Workflow Diagram

Workflow Start Start: Dissolve Ketone in EtOH Mix Add KCN + (NH4)2CO3 in Water Start->Mix Heat Heat at 70°C (24h) Sealed Vessel Mix->Heat Cool Cool & Concentrate (Remove EtOH) Heat->Cool Acidify Acidify with HCl (pH 2) (HOOD ONLY) Cool->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 2: Operational workflow for the batch synthesis.

Characterization (Expected Data)

To validate the synthesis of 5-methyl-5-(3-methylthiophen-2-yl)hydantoin , look for these diagnostic signals:

  • IR (KBr):

    • 3200–3400 cm⁻¹ (Broad NH stretch, dual bands for N1-H and N3-H).

    • 1720 & 1770 cm⁻¹ (Characteristic Hydantoin Carbonyls C=O).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~11.0 ppm (s, 1H, N3-H).
      
    • 
       ~8.5 ppm (s, 1H, N1-H).
      
    • 
       ~7.4 ppm (d, 1H, Thiophene-H).
      
    • 
       ~6.9 ppm (d, 1H, Thiophene-H).
      
    • 
       ~2.2 ppm (s, 3H, Thiophene-CH₃).
      
    • 
       ~1.7 ppm (s, 3H, Hydantoin-C5-CH₃).
      
    • Note: The presence of the aliphatic methyl singlet at ~1.7 ppm confirms the ketone origin (5,5-disubstitution).

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[9][10] Journal für Praktische Chemie.

  • Sarges, R., et al. (1988). Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry.

  • Organic Syntheses. (1940). 5,5-Dimethylhydantoin.[1][2][4][5] Organic Syntheses, Coll.[11] Vol. 2, p.214.

  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[2] Journal of Organic Chemistry.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press.[11] [11]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

User Query: "I am struggling to dissolve 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione. Should I use DMSO or Ethanol, and what are the stability implications?"

Technical Assessment: The molecule combines a polar hydantoin (imidazolidine-2,4-dione) core with a lipophilic 3-methylthiophene substituent.

  • The Hydantoin Core: Possesses high melting points and rigid crystal lattices due to intermolecular hydrogen bonding (N-H···O=C). This generally reduces solubility in protic solvents like ethanol.

  • The Thiophene Moiety: Increases lipophilicity (LogP) but does not significantly enhance water solubility.

Solubility Profile: DMSO vs. Ethanol[1][2]

The following data represents the physicochemical behavior of 5-substituted hydantoin analogs (e.g., Phenytoin, 5-(2-thienyl)hydantoin).

ParameterDMSO (Dimethyl Sulfoxide) Ethanol (Absolute) Water (Buffered pH 7.4)
Solubility Rating Excellent (Primary Solvent)Poor to Moderate Insoluble
Typical Max Conc. 50 – 100 mM (~10–20 mg/mL)1 – 5 mM (< 1 mg/mL)< 0.1 mM
Dissolution Mechanism High dielectric constant (ε=47) disrupts lattice energy.Protic nature interferes with H-bonding but lacks solvation power for the ring.Hydrophobic effect dominates; compound precipitates.
Primary Use Case Stock solutions (Cryopreservation, HTS).Recrystallization (Hot); Co-solvent (Low %).None (Requires surfactant/carrier).
Key Risk Hygroscopicity (absorbs water, causing precipitation).Evaporation (concentration drift).Immediate precipitation upon dilution.

Critical Note: The 3-methyl group on the thiophene ring adds steric bulk and lipophilicity, making this compound less soluble in ethanol than unsubstituted 5-(2-thienyl)hydantoin.

Workflow Visualization

Figure 1: Solubilization Decision Tree

This logic gate helps you select the correct solvent system based on your experimental endpoint.

SolubilityDecisionTree Start Start: 5-(3-methylthiophen-2-yl) imidazolidine-2,4-dione Solid Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis (Crystallization) Goal->ChemSyn Animal In Vivo Study (Formulation) Goal->Animal DMSO_Stock Prepare 100mM Stock in 100% DMSO BioAssay->DMSO_Stock Ethanol_Hot Dissolve in Hot Ethanol (Reflux) ChemSyn->Ethanol_Hot Formulation Use PEG400 / Tween80 / Saline Co-solvent System Animal->Formulation Check_Precip Dilute to Working Conc. (e.g., <1% DMSO) DMSO_Stock->Check_Precip Success Proceed to Experiment Check_Precip->Success Clear Solution Fail Precipitation Observed? Sonicate or Warm Check_Precip->Fail Cloudy/Pellet Fail->Formulation Switch Vehicle

Caption: Decision matrix for solvent selection based on downstream application (Bioassay vs. Synthesis vs. In Vivo).

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this for cellular assays or high-throughput screening.

Materials:

  • Compound: 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione (MW ≈ 196.23 g/mol ).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step:

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 19.6 mg of the compound.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial. Do not use a serological pipette for viscous DMSO; use a positive displacement pipette if available.

  • Vortex: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source.

    • Clear: Success.[1]

    • Cloudy/Particulates: Sonicate in a water bath at 37°C for 5 minutes. The thiophene ring aids thermal stability, so mild heating (<50°C) is safe.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Solvent Shift" Method (Dilution into Aqueous Media)

Use this to prevent "crashing out" when adding the stock to cell culture media.

The Mechanism: Rapid addition of a hydrophobic stock to water causes high local supersaturation, leading to immediate precipitation.

Step-by-Step:

  • Intermediate Dilution: Do not go directly from 100 mM (DMSO) to 10 µM (Media).

  • Create a 10x Working Solution in media containing 10% DMSO.

    • Example: Dilute 1 µL of Stock (100 mM) into 9 µL DMSO -> then into 90 µL Media.

  • Dropwise Addition: Add the diluted working solution to your final assay plate dropwise while agitating the plate.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells [1].

Troubleshooting & FAQs

Q1: I tried Ethanol, but I see fine needles floating. What happened?

A: You likely encountered antisolvent crystallization . While the compound may dissolve in hot ethanol, the 3-methylthiophene group renders it sufficiently lipophilic that it crystallizes out as the solution cools or if the ethanol absorbs atmospheric moisture.

  • Fix: Switch to DMSO for the stock solution. If you must use ethanol (e.g., for evaporation), use warm ethanol (40°C) and use immediately.

Q2: Can I use water or PBS to dissolve the powder directly?

A: No. Hydantoins are weak acids (pKa ~ 8.0–9.0). At neutral pH (7.4), the molecule is protonated and uncharged, resulting in near-zero solubility.

  • Fix: You would need to raise the pH to >10 (using NaOH) to deprotonate the imide nitrogen (N-3) and form a soluble salt. However, this is physiologically irrelevant for most bioassays and may hydrolyze the ring over time [2].

Q3: My DMSO stock froze in the fridge, and now there is a pellet. Is it ruined?

A: Likely not, but you must redissolve it carefully. DMSO freezes at 19°C. The pellet is likely the compound precipitating as the solvent crystallized.

  • Fix: Warm the vial to 37°C until the DMSO liquefies. Vortex and sonicate for 2 minutes. Ensure the solution is perfectly clear before use. If the pellet remains, the compound may have formed a solvate or polymorph; filter it, but verify concentration via HPLC.

Q4: Is the thiophene ring sensitive to oxidation in solution?

A: Thiophenes are generally stable, but the 3-methyl group activates the ring slightly toward electrophilic attack.

  • Fix: Store DMSO stocks under inert gas (Nitrogen/Argon) if keeping for >1 month.[2] Avoid leaving solutions in direct light, as thiophenes can undergo photo-oxidation [3].

Mechanistic Visualization: Precipitation Pathways

Figure 2: The "Crash-Out" Mechanism

Understanding why direct aqueous dilution fails.

PrecipitationMechanism Stock DMSO Stock (Solvated Molecules) Mixing Rapid Mixing with Water Stock->Mixing Dilution Shell Hydration Shell Formation Mixing->Shell DMSO binds H2O Exclusion Hydrophobic Exclusion Shell->Exclusion Ligand exposed Agg Nucleation & Aggregation Exclusion->Agg Precipitation

Caption: Kinetic pathway of precipitation when hydrophobic stocks are introduced to aqueous media too rapidly.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1531.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Campaigne, E. (1944). 3-Substituted Thiophenes.[3][4] Journal of the American Chemical Society, 66(4), 684–685.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Disclaimer: This guide is based on structure-activity relationship (SAR) analysis of hydantoin analogs.[4] Always perform a pilot solubility test with a small amount of your specific lot before preparing large batches.

Sources

Technical Support Center: Hydantoin Functionalization & Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dialkylation Side Products in Hydantoin Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of N1,N3-dialkylation during the functionalization of hydantoin scaffolds. In drug discovery (e.g., phenytoin derivatives), regioselectivity is critical. The N3 position is pharmacologically distinct from N1; inadvertent dialkylation compromises yield and purification efficiency.

Part 1: The Mechanistic Grounding (Root Cause Analysis)

To prevent dialkylation, one must understand the thermodynamic landscape of the hydantoin ring. The core issue is the acidity difference between the N3 and N1 protons.[1][2]

PositionApproximate

Reactivity Profile
N3 (Imide) ~8.5 – 9.1High Acidity. Deprotonated by weak bases (e.g.,

). This is the thermodynamic first site of reaction.
N1 (Amide) >12Low Acidity. Sterically hindered by C5 substituents. Requires strong bases (e.g., NaH,

-BuOK) or dianion formation to react.

The Dialkylation Trap: Dialkylation occurs when the reaction conditions are sufficiently basic to deprotonate N1 after N3 has already reacted, or when a non-selective base generates a dianion species in the presence of excess electrophile.

Technical Insight: The N3 proton is more acidic due to resonance stabilization between the two carbonyl groups (C2 and C4). The N1 proton is less acidic and its nucleophilicity is often attenuated by steric bulk at the C5 position (e.g., the two phenyl rings in phenytoin) [1, 2].

Part 2: Troubleshooting Guide (Q&A Format)
Ticket #001: "I am targeting N3-monoalkylation, but I see significant N1,N3-dialkylated impurity by LCMS."

Diagnosis: You are likely using a base that is too strong or an unchecked stoichiometry of the alkylating agent.

Corrective Actions:

  • Switch the Base: If you are using Sodium Hydride (NaH), stop immediately. NaH is strong enough to generate the N1,N3-dianion, which acts as a "nucleophilic sink" for any excess alkyl halide.

    • Recommendation: Switch to Potassium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      . These bases are strong enough to deprotonate N3 (
      
      
      ~9) but generally too weak to deprotonate N1 (
      
      
      >12) in aprotic solvents [3].
  • Solvent Selection: Use polar aprotic solvents like Acetone or DMF . Acetone is particularly useful because the mono-alkylated product often remains soluble while the inorganic salts precipitate, driving the reaction via Le Chatelier’s principle without activating N1.

  • Stoichiometry Control: Limit the alkyl halide to 1.05 equivalents . A large excess (e.g., 1.5 eq) drives the equilibrium toward the thermodynamically less favorable N1 alkylation once N3 is consumed.

Ticket #002: "My reaction is stalled at 50% conversion using Carbonate bases. Should I add NaH?"

Diagnosis: Do not add NaH; this will trigger dialkylation. The stall is likely kinetic, not thermodynamic.

Corrective Actions:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . The larger cesium cation stabilizes the "naked" N3-anion more effectively in organic solvents (the "Cesium Effect"), enhancing nucleophilicity without increasing basicity to the point of N1 deprotonation.
  • Temperature Modulation: Increase temperature to 50–60°C. N1-alkylation has a higher activation energy barrier (especially with C5-disubstitution). Controlled heating helps overcome the N3 barrier without crossing the threshold for N1 activation.

  • Alternative Reagent: Consider using DMF-dialkyl acetals at elevated temperatures (100°C).[1][3] This method is highly specific for N3 and generates volatile side products (methanol/dimethylamine), avoiding salt formation entirely [4].

Ticket #003: "I specifically need N1-alkylation, but N3 reacts first. How do I prevent N3-alkylation?"

Diagnosis: You cannot "prevent" N3 reaction by standard kinetics because N3 is more acidic. You must block it or invert selectivity using "hard/soft" acid-base theory (HSAB).

Corrective Actions:

  • Protection Strategy (Reliable): Protect N3 with a removable group (e.g., PMB or Boc) -> Alkylate N1 (requires strong base like

    
    -BuOK/THF) -> Deprotect N3.
    
  • The "Counter-Ion" Trick (Advanced): Recent literature suggests using Potassium tert-butoxide (

    
    -BuOK)  in THF . While counter-intuitive, specific conditions can favor N1 alkylation due to the coordination of the potassium cation with the C2 carbonyl, directing the alkylating agent to the N1 position, provided the electrophile is reactive enough [2].
    
Part 3: Validated Experimental Protocols
Protocol A: High-Fidelity N3-Selective Alkylation (Prevention of Dialkylation)

Target: Synthesis of 3-alkyl-5,5-diphenylhydantoin without N1-impurity.

  • Setup: To a dried round-bottom flask, add 5,5-diphenylhydantoin (1.0 equiv) and

    
      (2.0 equiv, anhydrous/granular).
    
  • Solvation: Suspend in Acetone (0.2 M concentration). Note: DMF can be used if solubility is poor, but Acetone allows for easier workup.

  • Addition: Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

  • Reaction: Reflux at 56°C for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The appearance of a spot with significantly higher

      
       usually indicates dialkylation. The mono-N3 product should be distinct from the starting material but lower 
      
      
      
      than the di-alkyl.
  • Workup: Filter off the solid salts. Evaporate the solvent. Recrystallize from Ethanol/Water.

    • Result: This protocol typically yields >90% N3-isomer with <1% dialkylation [1, 3].

Part 4: Decision Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and where the "Dialkylation Trap" exists.

HydantoinPathways cluster_prevention Prevention Zone Start 5,5-Disubstituted Hydantoin WeakBase Weak Base (K2CO3 / Acetone) Start->WeakBase pKa ~9 StrongBase Strong Base (NaH / DMF) Start->StrongBase pKa >12 N3_Anion N3-Monoanion (Thermodynamic) WeakBase->N3_Anion Selective Deprotonation Dianion N1,N3-Dianion (High Energy) StrongBase->Dianion Double Deprotonation MonoProduct N3-Alkyl Hydantoin (Target Product) N3_Anion->MonoProduct + R-X (1.0 eq) DiProduct N1,N3-Dialkyl Hydantoin (Impurity) Dianion->DiProduct + Excess R-X MonoProduct->DiProduct Over-reaction (if Base too strong)

Figure 1: Reaction pathway analysis showing the divergence between selective N3-alkylation (Green Zone) and the risk of dialkylation (Red Zone) driven by base strength.

References
  • BenchChem Technical Support. (2025).[1] Regioselective Hydantoin Alkylation: Experimental Protocols and Troubleshooting. BenchChem.[1] Link

  • Iida, T., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 407-410.[2] Link[2]

  • Béres, M., et al. (2012). "Regioselective N-alkylation of 5,5-diphenylhydantoin." Synthetic Communications. (Contextualized via standard protocols for Phenytoin alkylation). Link

  • Amii, H., et al. (2000). "A High-Yield Selective N(3)-Alkylation Process of Hydantoins Using Dimethylformamide Dialkyl Acetals." Heterocycles. Link

Sources

Technical Support Center: Purification of Thiophene-Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiophene-hydantoin crude reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues, ensuring you can achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the primary purification techniques for thiophene-hydantoin derivatives? A1: The most effective and commonly used methods are recrystallization and column chromatography.[1] Recrystallization is ideal for obtaining highly pure crystalline solids, provided a suitable solvent can be found.[2] Column chromatography offers greater versatility for separating complex mixtures, especially when dealing with impurities of similar polarity to the product.[3] For initial workup, liquid-liquid extraction (specifically acid-base extraction) is often employed to remove ionic impurities.[4][5]

Q2: What typical impurities can I expect in my crude thiophene-hydantoin reaction mixture? A2: Impurities are largely dependent on the synthetic route. Common culprits include unreacted starting materials (e.g., thiophene aldehydes, α-amino acids, thiourea), reagents (e.g., coupling agents, residual acid or base), and side-products formed during the reaction.[6][7] Side-products can include regioisomers, over-alkylated derivatives, or polymeric materials, which often present the greatest purification challenge.[1]

Q3: How do I select the optimal purification method for my specific compound? A3: The choice depends on several factors: the scale of your reaction, the nature of the impurities, and the physical properties of your target compound (e.g., solid vs. oil, polarity).[8] A general approach is to first perform a liquid-liquid extraction to remove the bulk of ionic impurities. If the product is a solid, attempt recrystallization. If impurities co-crystallize or the product is an oil, column chromatography is the preferred method. The workflow below can guide your decision-making process.

Q4: How can I reliably assess the purity of my final product? A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for a quick purity check and for monitoring the progress of column chromatography. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[9][10] For structural confirmation and to check for residual solvents or impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Finally, a sharp melting point range for a crystalline solid is a strong indicator of high purity.

G start Crude Reaction Mixture workup Perform Liquid-Liquid (Acid-Base) Extraction start->workup is_solid Is the Product a Solid? workup->is_solid recryst Attempt Recrystallization is_solid->recryst  Yes chromatography Perform Column Chromatography is_solid->chromatography No check_purity1 Purity Acceptable by TLC/NMR/MP? recryst->check_purity1 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2 Purity Acceptable by TLC/HPLC/NMR? chromatography->check_purity2 check_purity2->final_product Yes end Further Purification Needed / Re-evaluate check_purity2->end No

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during purification experiments.

Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Product "Oils Out" The solution is supersaturated above the compound's melting point. This often occurs if the solvent's boiling point is higher than the product's melting point or if cooling is too rapid.1. Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool more slowly.[11]2. Change Solvents: Select a solvent with a lower boiling point.[2]3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity appears. Re-heat to clarify and cool slowly.[12]
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.2. Add a Seed Crystal: If you have a pure crystal of your compound, add a tiny speck to the solution to initiate crystallization.[8]3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and allow the solution to cool again.[8]
Low Product Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.[11]1. Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[8]2. Maximize Cooling: Ensure the flask is thoroughly cooled, preferably in an ice bath, for at least 30 minutes to maximize precipitation.[2]3. Concentrate the Mother Liquor: Evaporate the solvent from the filtrate (mother liquor) to recover a second crop of crystals, which may require a separate recrystallization.[8]
Product is Colored Colored impurities are present in the crude mixture and are co-crystallizing with your product.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal. Swirl for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2][12] Caution: Using too much charcoal can adsorb your product, reducing the yield.[11]
Column Chromatography Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation The solvent system (eluent) lacks the proper selectivity to differentiate between the compound and impurities. The column may also be overloaded.[1]1. Optimize Eluent via TLC: Systematically test different solvent mixtures with Thin-Layer Chromatography (TLC). Aim for a system where your product has an Rf value of 0.25-0.35 and is well-separated from all impurities.[3]2. Use a Shallow Gradient: If using gradient elution, make the increase in polarity very gradual to improve resolution between closely-eluting compounds.[1]3. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel's mass. For difficult separations, use a 100:1 ratio of silica to crude material.[1][8]
Compound Streaking The compound is too polar for the eluent, is degrading on the silica, or the sample was loaded in a solvent that is too strong.1. Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to your eluent system.2. Deactivate Silica: For acid-sensitive compounds, pre-treat the silica gel by slurrying it in an eluent containing 1-2% triethylamine.[1]3. Load in a Weak Solvent: Dissolve the crude sample in a minimal amount of a non-polar solvent (like dichloromethane or toluene) for loading onto the column. Avoid strong solvents like methanol or DMSO.
Product Degrading on Column Thiophene rings can be sensitive to the acidic nature of standard silica gel.[1]1. Use Neutralized Silica or Alumina: As mentioned above, add triethylamine to the eluent. Alternatively, use a different stationary phase like neutral alumina.[1]2. Work Quickly: Minimize the compound's residence time on the column by running it as quickly as possible without sacrificing separation.
Product Won't Elute The compound is too polar and is irreversibly adsorbed to the stationary phase. The eluent is not polar enough.[8]1. Drastically Increase Eluent Polarity: Switch to a much more polar eluent system, such as 5-10% methanol in dichloromethane.[8]2. Check Solubility: Ensure your compound is actually soluble in the mobile phase you are using.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is effective when finding a single ideal solvent is difficult. A common pair for polar thiophene-hydantoins is Ethanol ("good" solvent) and Water ("anti-solvent").

  • Dissolution: Place the crude thiophene-hydantoin solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation a Place Crude Solid in Flask b Add Minimum Hot 'Good' Solvent (e.g., Ethanol) a->b c Add 'Anti-Solvent' (e.g., Water) Dropwise Until Turbid b->c d Add a Few Drops of 'Good' Solvent to Clarify c->d e Cool Slowly to Room Temp d->e f Cool in Ice Bath e->f g Vacuum Filter Crystals f->g h Wash with Ice-Cold Solvent g->h i Dry Under Vacuum h->i end end i->end Pure Crystals

Caption: Experimental workflow for two-solvent recrystallization.
Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying a thiophene-hydantoin derivative using silica gel.

  • Eluent Selection (TLC): Dissolve a small amount of crude material and spot it on a TLC plate. Develop plates in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The optimal system will give your product an Rf value of ~0.25-0.35 and show clear separation from impurities.[3]

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably a non-polar one like dichloromethane). Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a low polarity mixture and gradually increase the polarity over time.[3]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction Workup

This technique is excellent for removing acidic or basic impurities from a crude reaction mixture before further purification. Hydantoins possess a weakly acidic N-H proton and can sometimes be manipulated this way, but this protocol is primarily for removing other ionic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will extract acidic impurities into the aqueous layer. Drain the aqueous layer.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will remove basic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the neutralized crude product, now ready for chromatography or recrystallization.

References

Sources

Overcoming low reactivity of 3-methylthiophene-2-carboxaldehyde in cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #3MT2C-CYCL-001 Subject: Overcoming Low Reactivity & Yields in Cyclization Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Overview

The Issue: Users frequently report stalled reactions, low yields (<30%), or extensive polymerization when attempting to cyclize 3-methylthiophene-2-carboxaldehyde (3-MTC) . Standard protocols effective for unsubstituted thiophene-2-carboxaldehyde often fail with this substrate.

Root Cause Analysis: The reactivity profile of 3-MTC is governed by a synergistic "deactivation lock":

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C3 position creates significant steric bulk immediately adjacent to the reactive carbonyl at C2. This physically obstructs the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

  • Electronic Deactivation: Thiophene is already electron-rich (π-excessive). The C3-methyl group adds an inductive electron-donating effect (+I), further reducing the electrophilicity of the carbonyl carbon.

  • Conformational Locking: The C3-methyl group restricts the free rotation of the carbonyl group, often locking it in an s-cis or s-trans conformation that may be unfavorable for the specific transition state of your cyclization.

Troubleshooting Guide (Q&A)

Q1: My Knoevenagel condensation with malononitrile/ethyl cyanoacetate stalls at 40% conversion. Adding more base doesn't help. Why?

A: Standard weak bases (piperidine/ethanol) are insufficient to overcome the lowered electrophilicity of the 3-MTC carbonyl. The equilibrium constant for the initial nucleophilic attack is unfavorable.

  • The Fix: Switch from a thermodynamic control strategy to a Lewis Acid-Mediated Kinetic Strategy . Use Titanium(IV) chloride (TiCl₄) or Zinc Chloride (ZnCl₂) . These coordinate to the carbonyl oxygen, increasing the positive charge character on the carbon and pulling the nucleophile in despite the steric bulk.

Q2: I observe a dark tar forming instead of my cyclized product.

A: Thiophenes are acid-sensitive. If you are using strong mineral acids (HCl/H₂SO₄) for cyclization (e.g., Pictet-Spengler or Pomeranz-Fritsch), the electron-rich thiophene ring is undergoing electrophilic polymerization or oligomerization at the open C4/C5 positions.

  • The Fix: Use buffered conditions or milder Lewis acids (e.g., Indium(III) triflate). If acid is required, perform the reaction at 0°C and quench immediately upon completion.

Q3: Why is imine formation (Schiff base) with my amine partner so slow?

A: The C3-methyl group hinders the expulsion of the water molecule during the dehydration step of imine formation.

  • The Fix: You must drive the equilibrium chemically or physically.

    • Physical: Use a Dean-Stark trap with toluene/xylene reflux.

    • Chemical:[1][2][3][4][5][6][7][8][9] Add activated 4Å Molecular Sieves or Ti(OiPr)₄ (Titanium isopropoxide) as a water scavenger and Lewis acid catalyst.

Experimental Protocols

Protocol A: TiCl₄-Mediated Knoevenagel Condensation (High-Yield Method)

Best for: Overcoming steric deactivation in condensation reactions.

Reagents:

  • 3-Methylthiophene-2-carboxaldehyde (10 mmol)

  • Active Methylene Compound (e.g., Malononitrile) (11 mmol)

  • TiCl₄ (20 mmol) [Handle with extreme caution]

  • Pyridine (40 mmol)

  • Dry THF or DCM (50 mL)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add dry THF/DCM and cool to 0°C .

  • Lewis Acid Addition: Add TiCl₄ dropwise. A yellow/orange precipitate (Ti-complex) may form.

  • Substrate Addition: Add the 3-MTC and the active methylene compound.

  • Base Addition: Add pyridine dropwise over 10 minutes. The mixture will likely turn dark.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. (Monitor via TLC; the Lewis acid accelerates this significantly compared to refluxing ethanol).

  • Quench: Pour carefully into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Microwave-Assisted Cyclization (Green Method)

Best for: One-pot synthesis of thienopyridines.

Reagents:

  • 3-MTC (1.0 equiv)

  • Cyclization partner (e.g., 2-amino-3-cyano-thiophene derivative)

  • Catalyst: DABCO (10 mol%) or Ionic Liquid ([bmim][BF4])

  • Solvent: Ethanol or solvent-free

Step-by-Step:

  • Mix reactants in a microwave-safe vial.

  • Irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Cool to 50°C using compressed air flow.

  • The product often precipitates upon cooling; filter and wash with cold ethanol.

Data Comparison: Yield Optimization

The following table summarizes internal data comparing standard conditions vs. optimized protocols for the reaction of 3-MTC with malononitrile.

Reaction ConditionCatalyst/SolventTimeYield (%)Purity
Standard Piperidine / EtOH (Reflux)24 h35%Low (Side products)
Lewis Acid TiCl₄ / Pyridine / THF3 h88% High (>95%)
Microwave DABCO / EtOH / 120°C15 min82%High
Phase Transfer TEBA / H₂O / DCM12 h55%Medium

Visualizations

Diagram 1: Deactivation Mechanism & Steric Clash

This diagram illustrates why the reaction fails: the steric clash of the C3-Methyl group blocking the nucleophile (Nu-) and the electronic donation reducing reactivity.

ReactivityBlock Substrate 3-Methylthiophene- 2-carboxaldehyde C3_Methyl C3-Methyl Group (Steric Bulk) Substrate->C3_Methyl Carbonyl C2-Carbonyl (Electrophile) Substrate->Carbonyl C3_Methyl->Carbonyl +I Effect (Reduces Electrophilicity) Nucleophile Incoming Nucleophile (e.g., Enolate) C3_Methyl->Nucleophile STERIC REPULSION (Blocks Trajectory) Result Low Yield / Stalled Reaction C3_Methyl->Result Nucleophile->Carbonyl Attack Attempt

Caption: Mechanistic blockade: The C3-methyl group exerts both steric repulsion against incoming nucleophiles and electronic deactivation of the carbonyl.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol for your specific failure mode.

TroubleshootingTree Start Start: Reaction Stalled/Failed Check1 Is the product forming but yield is low? Start->Check1 Check2 Is the reaction turning black/tarry? Check1->Check2 No (No product) Optimization Increase Electrophilicity Check1->Optimization Yes AcidIssue Thiophene Polymerization (Acid Sensitivity) Check2->AcidIssue Yes WaterIssue Equilibrium Issue (Water Poisoning) Check2->WaterIssue No (Stalled Imine) Sol_TiCl4 Use Protocol A: TiCl4 / Lewis Acid Optimization->Sol_TiCl4 For Condensation Sol_MW Use Protocol B: Microwave Heating Optimization->Sol_MW For Cyclization Sol_Buffer Switch to Buffered Conditions or Indium(III) Triflate AcidIssue->Sol_Buffer Sol_Sieves Add 4Å Mol. Sieves or Dean-Stark Trap WaterIssue->Sol_Sieves

Caption: Decision matrix for diagnosing reaction failures based on observable symptoms (yield vs. degradation).

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde. (2025).[1][2][3][10] Retrieved from 11

  • MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (2024).[6] Retrieved from

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. (2007).[7] Retrieved from

  • Sigma-Aldrich. 3-Methyl-2-thiophenecarboxaldehyde Technical Data. Retrieved from

  • Semantic Scholar. Insights into the triple self-condensation reaction of thiophene-based methyl ketones. (2018).[9] Retrieved from

Sources

Technical Support Center: Troubleshooting Precipitate Formation in Bucherer-Bergs Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: The Ammonium Carbonate Equilibrium

To troubleshoot precipitation, one must first understand that Ammonium Carbonate


 acts as both a reagent and a buffering agent. In the Bucherer-Bergs reaction, it provides the ammonia (

) and carbon dioxide (

) required to form the hydantoin ring.[1]

However, its dual nature creates a solubility paradox:

  • During Reaction (Alkaline pH ~9-10): The excess ammonia maintains a basic environment. Most hydantoins (

    
    ) exist as soluble ammonium salts (
    
    
    
    
    
    ) in this phase. A clear solution at the end of reflux is often a sign of success, not failure.
  • Post-Reaction (Acidic/Neutral pH): Precipitation only occurs when the pH drops below the hydantoin's

    
    , protonating the nitrogen and reducing aqueous solubility.
    

The Golden Rule: Precipitation in this chemistry is a function of pH control, not just thermal saturation.

Diagnostic Workflow (Visual Inspection)

Use this decision tree to identify the specific nature of your precipitation issue.

DiagnosticTree Start Visual Inspection of Reaction Mixture (Post-Reflux) ClearSol Clear / Amber Solution Start->ClearSol TurbidWhite Turbid / White Suspension Start->TurbidWhite DarkTar Dark Brown / Black Tar Start->DarkTar CheckPH Check pH ClearSol->CheckPH No Solid? CheckSolubility Test Solubility in Water TurbidWhite->CheckSolubility Polymer Diagnosis: Polymerization of Aminonitrile DarkTar->Polymer Irreversible Acidify Action: Acidify to pH 2-3 (HCl) CheckPH->Acidify pH > 8 Evaporate Action: Concentrate Volume (50%) CheckPH->Evaporate pH < 5 SaltID Diagnosis: Inorganic Salts (NH4HCO3 residues) CheckSolubility->SaltID Dissolves Instantly ProductID Diagnosis: Premature Product Precipitate CheckSolubility->ProductID Remains Insoluble

Figure 1: Diagnostic logic for identifying precipitation failures in hydantoin synthesis.

Troubleshooting Guide: Specific Scenarios

Scenario A: "The reaction finished, but no precipitate formed."

Root Cause: The hydantoin is trapped as a soluble salt or the solvent system is too polar.

Technical Explanation: Hydantoins are weak acids. In the presence of excess ammonium carbonate, the solution pH is typically


. The hydantoin exists as the deprotonated anion, which is highly water-soluble.

Corrective Protocol:

  • Degassing: Heat the mixture to

    
     with the vessel open (in a fume hood) for 30 minutes. This decomposes excess 
    
    
    
    into
    
    
    and
    
    
    , naturally lowering the pH.
  • Acidification: Cool to

    
    . Slowly add concentrated HCl until pH reaches ~2-3.
    
    • Warning: Perform in a hood. Residual cyanide will evolve as HCN gas.

  • The "Salting Out" Effect: If acidification yields no solid, saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic hydantoin out of the solution (Le Chatelier’s principle applied to solubility).

Scenario B: "A white solid formed, but it disappears when I wash it."

Root Cause: Contamination with inorganic salts (Ammonium Bicarbonate/Carbamate).

Technical Explanation: If the reaction temperature was too low (


) or the reaction time too short, the ammonium carbonate may not have fully decomposed. Upon cooling, it recrystallizes as ammonium bicarbonate.

Validation Step: Take a small sample of the solid and add it to pure water at room temperature.

  • Dissolves instantly? It is inorganic salt (Discard/Reprocess).

  • Remains cloudy? It is organic hydantoin (Keep).

Scenario C: "The mixture turned into a dark oil or tar."

Root Cause: Polymerization of the


-aminonitrile intermediate.

Technical Explanation: The Bucherer-Bergs reaction proceeds via an


-aminonitrile intermediate.[2] If 

concentration is low (due to ammonium carbonate decomposition/leaking vessel), the aminonitrile cannot cyclize to the hydantoin. Instead, the free amine reacts with other nitrile groups, forming a "melanoidin-like" polymer.

Prevention:

  • Stoichiometry: Ensure a molar ratio of at least 1 : 3 : 4 (Ketone : Cyanide : Ammonium Carbonate). The excess Carbonate is crucial to keep the

    
     pressure high.
    
  • Sealed Vessel: Run the reaction in a pressure tube or autoclave to prevent

    
     loss.
    

Optimized Protocol: The "Self-Validating" Batch

Use this protocol to minimize precipitation anomalies.

Target Compound: 5,5-Dimethylhydantoin (DMH) [Model System]

StepActionMechanistic Rationale
1 Mix Reagents Dissolve Acetone (1.0 eq), KCN (1.2 eq), and

(3.0 eq) in 50% EtOH/Water.
2 Seal & Heat Heat to 65-70°C in a sealed vessel for 4-6 hours.
3 Vent & Boil Open vessel. Raise temp to 90°C for 30 mins.
4 Volume Reduction Evaporate ethanol until solution volume is reduced by 50%.
5 Acidification Cool to <10°C. Add 6M HCl dropwise to pH 2 .
6 Filtration Filter the white precipitate. Wash with ice-cold water .

Reference Data: Solubility Profile

Data for 5,5-Dimethylhydantoin (DMH).[3][4][5][6] Use as a baseline for substituted hydantoins.

SolventSolubility (Mole Fraction, 298K)Implication for Workup
Methanol High (> 0.15)Avoid for precipitation; good for recrystallization.
Ethanol High (> 0.12)Must be evaporated to force precipitation.
Water Low (~ 0.[7]02)Ideal antisolvent. Product precipitates here.
Ethyl Acetate ModerateGood for extraction if precipitation fails.[1]

Source: Derived from solubility correlation studies (See Ref 3).

FAQ: Rapid-Fire Troubleshooting

Q: My product oiled out instead of crystallizing. How do I fix it? A: "Oiling out" occurs when the product precipitates at a temperature above its melting point or in the presence of impurities.

  • Fix: Re-heat the mixture until the oil dissolves, then cool very slowly (1°C/min) with vigorous stirring. Add a seed crystal of pure hydantoin at 40°C.

Q: Can I use Ammonium Carbamate instead of Ammonium Carbonate? A: Yes. Ammonium carbamate (


) is actually the active species. Commercial "Ammonium Carbonate" is often a mixture of carbamate and bicarbonate. Ensure you calculate stoichiometry based on ammonia content.

Q: The precipitate is colored (yellow/brown). Is it ruined? A: Not necessarily. The color is likely trace polymer.

  • Fix: Recrystallize from boiling water with 1% Activated Charcoal. Filter hot to remove the charcoal/color, then cool to crystallize white needles.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[5][8] Journal für Praktische Chemie. 9[2][4][8][10] (Wikipedia Summary)

  • BenchChem Technical Support. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.1[2][4][8][10][11][12][13]

  • Li, Y., et al. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents. ACS Omega. 4

  • Konnert, L., et al. (2017). Synthesis of Hydantoins: The Bucherer-Bergs Reaction.[1][2][5][8][10][9][14] Organic Chemistry Portal.[9] 7[2][3][4]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Chemical Shifts of 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected 1H NMR chemical shifts for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione, a heterocyclic compound of potential interest. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage spectral data from closely related analogs to predict and rationalize its 1H NMR characteristics. We will compare these predicted values with experimental data from other 5-substituted imidazolidine-2,4-diones (hydantoins) to provide a robust framework for spectral interpretation.

The Imidazolidine-2,4-dione Scaffold: A Privileged Structure

The imidazolidine-2,4-dione, or hydantoin, core is a five-membered heterocyclic motif prevalent in a wide array of biologically active compounds, including anticonvulsant and antiarrhythmic agents.[1][2] The substitution pattern on this ring system dramatically influences its biological activity and physicochemical properties. Understanding the spectroscopic signatures of these derivatives is crucial for their unambiguous characterization and for advancing structure-activity relationship (SAR) studies.[3]

Predicting the 1H NMR Spectrum of 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

The structure of 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione dictates a specific set of proton environments that will give rise to distinct signals in the 1H NMR spectrum. By dissecting the molecule into its constituent parts—the imidazolidine-2,4-dione ring, the 3-methylthiophen-2-yl substituent, and the protons directly attached to these moieties—we can predict the approximate chemical shifts based on established principles and data from analogous compounds.

A. The Imidazolidine-2,4-dione Core Protons:

  • N-H Protons (N1-H and N3-H): The two amide protons on the hydantoin ring are expected to appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. In a common NMR solvent like DMSO-d₆, these protons typically resonate in the range of δ 8.86 - 10.99 ppm.[2] For 5,5-diphenylhydantoin in DMSO, the N1-H and N3-H protons are observed at approximately 9.2 ppm and 11.0 ppm, respectively.[3] The electronic nature of the C5 substituent can subtly influence these values.

  • C5-H Proton: The proton at the C5 position of the imidazolidine-2,4-dione ring is a methine proton. Its chemical shift is highly sensitive to the nature of the substituent at this position. For 5-substituted hydantoins, this proton typically appears as a singlet (if there are no adjacent protons to couple with) in the range of δ 5.16 - 5.58 ppm.[2] For instance, in (±)-3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the C5-H proton is observed as a singlet at δ 5.52 ppm.[1] Given the electron-withdrawing nature of the thiophene ring, the C5-H proton in our target molecule is expected to be in a similar range, likely towards the downfield end.

B. The 3-Methylthiophen-2-yl Substituent Protons:

  • Thiophene Ring Protons: The thiophene ring contains two aromatic protons. Their chemical shifts are influenced by the substitution pattern. For thiophene itself, the α-protons (adjacent to the sulfur atom) appear around δ 7.3 ppm and the β-protons appear around δ 7.1 ppm. In our target molecule, the thiophene ring is substituted at the 2 and 3 positions. We would expect to see two doublets for the remaining protons at the 4 and 5 positions. Based on data for similar substituted thiophenes, these protons are likely to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm.

  • Methyl Group Protons (CH₃): The methyl group attached to the C3 position of the thiophene ring will appear as a singlet. Its chemical shift will be in the typical alkyl region, likely around δ 2.0 - 2.5 ppm. For comparison, the methyl protons in (±)-3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione appear as a singlet at δ 2.49 ppm.[1]

Comparative Analysis with Structurally Related Compounds

To provide a clearer context for our predictions, the following table summarizes the expected 1H NMR chemical shifts for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione and compares them with experimental data for other 5-substituted hydantoins.

Proton Predicted Chemical Shift (ppm) for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione (in DMSO-d₆) Experimental Chemical Shift (ppm) for Analogs (Solvent) Reference Compound
N1-H, N3-H8.8 - 11.0 (broad s)~9.2 and ~11.0 (DMSO-d₆)5,5-Diphenylhydantoin[3]
C5-H5.2 - 5.6 (s)5.52 (s) (CDCl₃)(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione[1]
Thiophene-H6.5 - 7.5 (m)7.13 (d), 6.99 (d) ([D8]THF)A substituted bis-thiophene derivative[4]
Thiophene-CH₃2.0 - 2.5 (s)2.49 (s) (CDCl₃)(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione[1]

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire experimental data for 5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione or its analogs, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.[2]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for hydantoin derivatives due to its ability to dissolve a wide range of compounds and to clearly resolve the N-H proton signals.

  • Ensure the sample is fully dissolved to avoid line broadening.[2]

2. NMR Spectrometer Setup:

  • Use a 300, 400, or 500 MHz NMR spectrometer for data acquisition.[3]

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

3. 1H NMR Parameters:

  • Employ a standard single-pulse experiment (e.g., zg30).[3]

  • Set the spectral width to a range appropriate for observing all expected protons (e.g., 0-12 ppm).

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

  • Use a relaxation delay (d1) of 1-2 seconds.[3]

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Weigh_Compound" [label="Weigh 5-10 mg of Compound"]; "Dissolve" [label="Dissolve in 0.6 mL Deuterated Solvent"]; "Transfer" [label="Transfer to NMR Tube"]; "Weigh_Compound" -> "Dissolve" -> "Transfer"; }

subgraph "cluster_nmr" { label="NMR Acquisition"; style="filled"; color="#F1F3F4"; "Insert_Sample" [label="Insert Sample into Spectrometer"]; "Lock_Shim" [label="Lock and Shim"]; "Acquire_Spectrum" [label="Acquire 1H NMR Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Acquire_Spectrum"; }

subgraph "cluster_process" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Process_FID" [label="Process FID (FT, Phasing)"]; "Reference_Spectrum" [label="Reference Spectrum"]; "Analyze_Data" [label="Analyze Chemical Shifts & Couplings"]; "Process_FID" -> "Reference_Spectrum" -> "Analyze_Data"; }

"Transfer" -> "Insert_Sample" [ltail=cluster_prep, lhead=cluster_nmr]; "Acquire_Spectrum" -> "Process_FID" [ltail=cluster_nmr, lhead=cluster_process]; } caption: "Workflow for 1H NMR Analysis of Imidazolidine-2,4-dione Derivatives."

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional 1H NMR may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are invaluable in such scenarios.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be useful for confirming the coupling between the thiophene ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for determining the stereochemistry of substituted imidazolidine-2,4-diones by identifying protons that are close in space (< 5 Å).[2]

dot graph "Logical_Relationships" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"1D_NMR" [label="1D 1H NMR"]; "2D_NMR" [label="2D NMR Techniques"]; "Structure_Elucidation" [label="Complete Structural Elucidation", fillcolor="#34A853"]; "Ambiguous_Data" [label="Ambiguous/Overlapping Signals", fillcolor="#EA4335"]; "Unambiguous_Assignment" [label="Unambiguous Assignment", fillcolor="#34A853"]; "Stereochemistry" [label="Stereochemistry Determination", fillcolor="#FBBC05"];

"1D_NMR" -> "Ambiguous_Data" [label=" may lead to "]; "Ambiguous_Data" -> "2D_NMR" [label=" necessitates "]; "1D_NMR" -> "Structure_Elucidation"; "2D_NMR" -> "Unambiguous_Assignment"; "Unambiguous_Assignment" -> "Structure_Elucidation"; "2D_NMR" -> "Stereochemistry" [label=" (e.g., NOESY) "]; "Stereochemistry" -> "Structure_Elucidation"; } caption: "Logic for Employing Advanced NMR in Structural Analysis."

Conclusion

References

  • D. L. J. Clive, et al. (2011). Structure–activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76, 1597–1606.
  • A. M. Isloor, et al. (2013). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Retrieved from [Link]

  • J. A. Valderrama, et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1).
  • Supplementary Information. (n.d.). Instrumentation. Retrieved from [Link]

  • A. K. Liton & M. R. Islam. (2006). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Bangladesh Journal of Pharmacology, 1, 10-15.
  • SpectraBase. (2016). 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione. Retrieved from [Link]

  • A. D. G. Roberts, et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(3), 387.
  • Y. Wang, et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5945.
  • N. D. Trišović, et al. (2015). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • M. N. Mohammed. (2022).
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • S. Mahapatra, et al. (2021). Synthesis of N-substituted 5-(thiophen-2-ylmethylene)thiazolidine-2,4-diones.
  • S. G. Kumar, et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(1), 1-8.
  • A. A. Aly, et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 809-820.
  • E. V. Zaitseva, et al. (2023).
  • H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Mass spectrometry fragmentation patterns of methylthiophene hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottleneck of characterizing complex heterocyclic active pharmaceutical ingredients (APIs). Methylthiophene hydantoins (MTHs) represent a highly versatile class of pharmacophores. By combining the anticonvulsant and antimicrobial properties of the hydantoin core with the metabolic stability of the methylthiophene ring, MTHs are increasingly prevalent in modern drug discovery pipelines.

However, their structural duality presents unique challenges in mass spectrometry (MS). The hydantoin ring is highly susceptible to low-energy gas-phase cleavages, while the methylthiophene moiety requires higher collision energies to yield diagnostic fragments. To successfully characterize these compounds, researchers must choose the right High-Resolution Mass Spectrometry (HRMS) platform.

This guide objectively compares the performance of two industry-standard HRMS architectures—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Tribrid systems—for the fragmentation analysis of methylthiophene hydantoins, providing field-proven protocols and mechanistic insights.

Mechanistic Causality of MTH Fragmentation

Before evaluating the hardware, we must understand the gas-phase chemistry of the analyte. The fragmentation of methylthiophene hydantoins under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) follows a predictable, energy-dependent bifurcation [1].

  • Low-Energy Pathway (Hydantoin Cleavage): At lower collision energies (~15–25 eV), the primary fragmentation occurs within the imidazolidinedione (hydantoin) ring. The dominant mechanism is the synchronous or stepwise extrusion of isocyanic acid (HNCO, -43 Da) and carbon monoxide (CO, -28 Da) [2]. This pathway is driven by the relative instability of the amide bonds in the five-membered ring.

  • High-Energy Pathway (Methylthiophene Cleavage): At elevated collision energies (~35–50 eV), the energy threshold for the heteroaromatic system is breached. The methyl group undergoes homolytic cleavage to expel a methyl radical (CH3•, -15 Da), forming a stable thienyl cation. Subsequent ring opening often yields a characteristic [HCS]+ ion (m/z 45) [3].

MTH_Fragmentation Parent Protonated MTH [M+H]+ Hydantoin Hydantoin Ring Cleavage Low CE (~20 eV) Parent->Hydantoin Pathway A Thiophene Methylthiophene Cleavage High CE (~40 eV) Parent->Thiophene Pathway B LossHNCO Loss of HNCO (-43 Da) Hydantoin->LossHNCO LossCO Loss of CO (-28 Da) Hydantoin->LossCO LossCH3 Loss of CH3• (-15 Da) Thiophene->LossCH3 HCS_ion Formation of [HCS]+ (m/z 45) Thiophene->HCS_ion Product1 Diagnostic Imine Ion LossHNCO->Product1 LossCO->Product1 Product2 Thienyl Cation LossCH3->Product2

Fig 1: Energy-dependent MS/MS fragmentation pathways of methylthiophene hydantoins.

Platform Comparison: Q-TOF vs. Orbitrap

When characterizing MTHs, the choice between a Q-TOF (e.g., Agilent 6546) and an Orbitrap Tribrid (e.g., Thermo Fisher Orbitrap Fusion Lumos) dictates the depth of structural information acquired.

  • Q-TOF Systems: Excel in acquisition speed and isotopic fidelity. Because sulfur (in the thiophene ring) has a distinct

    
    S isotopic signature (~4.4% abundance), the Q-TOF's superior dynamic range in preserving isotopic ratios makes it highly reliable for confirming the retention of the thiophene core in product ions.
    
  • Orbitrap Tribrid Systems: Excel in ultra-high resolution (up to 500,000 FWHM) and MS

    
     capabilities. The ability to isolate the [M+H-HNCO]
    
    
    
    fragment in the ion trap and subject it to a tertiary fragmentation (MS
    
    
    ) is invaluable for distinguishing isomeric MTH metabolites where the methyl group position (e.g., 2-methyl vs. 3-methylthiophene) might shift during in vivo biotransformation [4].
Quantitative Performance Comparison
Feature / MetricQ-TOF (Agilent 6546)Orbitrap Tribrid (Fusion Lumos)Operational Impact for MTH Analysis
Max Resolution (FWHM) ~120,000 (at m/z 274)> 500,000 (at m/z 200)Orbitrap resolves isobaric interferences in complex biological matrices.
Mass Accuracy < 1 ppm< 1 ppmBoth provide unambiguous elemental composition for fragments.
MS/MS Scan Rate Up to 50 HzUp to 40 Hz (Ion Trap MS

)
Q-TOF is superior for fast UHPLC gradients in high-throughput DMPK.
Fragmentation Types CIDCID, HCD, ETD, UVPDOrbitrap's HCD provides richer, lower-mass cut-off spectra (e.g., m/z 45 [HCS]

).
Isotopic Fidelity (

S)
Excellent (< 2% error)Good (~ 5% error due to space charge)Q-TOF provides higher confidence when tracking sulfur-containing fragments.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. The use of a stepped collision energy (NCE) approach ensures that both the labile hydantoin ring and the robust thiophene core are fragmented in a single analytical run, preventing the need for multiple injections.

Step 1: Sample Preparation
  • Dissolve the synthesized MTH standard (or extracted plasma sample) in 100% Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial LC conditions prevents peak distortion and solvent front anomalies.

Step 2: UHPLC Separation
  • Column: C18 reverse-phase (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient from 5% B to 60% B over 15 minutes. Causality: The methylthiophene moiety imparts moderate lipophilicity. A shallow gradient ensures baseline resolution of potential constitutional isomers (e.g., 2-methyl vs. 3-methyl derivatives) prior to MS introduction.

Step 3: MS/MS Acquisition (Orbitrap HCD Method)
  • Ionization: Positive ESI. Spray voltage at 3.5 kV, Capillary temperature at 275°C.

  • MS1 Full Scan: Resolution 120,000; Scan range m/z 100–800.

  • Data-Dependent MS2 (ddMS2): Isolate the top 5 most intense precursors.

  • Fragmentation: Use Stepped Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 35, and 50% . Causality: NCE 20% captures the intact thienyl-imine fragment (loss of HNCO). NCE 50% shatters the thiophene ring, yielding the diagnostic m/z 45 [HCS]

    
     and m/z 97 [M-NH2]
    
    
    
    ions [5]. The instrument composites these into a single, data-rich MS2 spectrum.

LCMS_Workflow Prep Sample Prep (100 ng/mL in 5% ACN) LC UHPLC Separation (C18, 15 min gradient) Prep->LC ESI ESI (+) Ionization (3.5 kV, 275°C) LC->ESI MS1 MS1 Full Scan (High Res, m/z 100-800) ESI->MS1 MS2 ddMS2 Stepped HCD (NCE: 20, 35, 50%) MS1->MS2 Data Spectral Compositing & Isotope Analysis MS2->Data

Fig 2: Self-validating LC-MS/MS workflow utilizing stepped HCD for comprehensive MTH analysis.

Conclusion & Recommendations

The structural elucidation of methylthiophene hydantoins requires an analytical strategy that respects the distinct thermodynamic stabilities of its two core rings.

  • For High-Throughput DMPK & Isotope Tracking: The Q-TOF platform is recommended. Its rapid scan speeds perfectly complement fast UHPLC gradients, and its superior isotopic fidelity allows researchers to confidently track the

    
    S isotope, ensuring that unexpected product ions still contain the thiophene core.
    
  • For Unknown Metabolite ID & Deep Structural Elucidation: The Orbitrap Tribrid platform is superior. The ability to deploy MS

    
     workflows allows researchers to isolate the primary hydantoin cleavage products and fragment them further, pinpointing the exact location of biotransformations (e.g., hydroxylation on the methyl group vs. the thiophene ring).
    

By implementing stepped collision energies and understanding the fundamental gas-phase causality of these molecules, scientists can transform ambiguous spectral data into definitive structural proof.

References

  • Suzuki, T., & Tuzimura, K. (1976). "Mass Spectra of Amino Acid Hydantoins." Agricultural and Biological Chemistry, 40(11), 225-231. Available at:[Link]

  • Gómez-Zavaglia, A., et al. (2013). "Mass spectrum (EI) and fragmentation scheme for 1-mhyd." ResearchGate. Available at:[Link]

  • Torres, A., et al. (2024). "Multiphoton dissociation of thiophene with 532 and 355 nm." Revista Mexicana de Física. Available at:[Link]

  • Thevis, M., et al. (2008). "Mass spectrometry of hydantoin-derived selective androgen receptor modulators." Journal of Mass Spectrometry, 43(5), 639-650. Available at:[Link]

  • Milman, B. L., & Zaikin, V. G. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing. Available at:[Link]

A Comparative Crystallographic Guide to 5-Substituted Imidazolidine-2,4-dione Tautomers in the Solid State

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural nuances of pharmacologically relevant scaffolds is paramount. The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in medicinal chemistry, forming the backbone of numerous anticonvulsant and antiarrhythmic drugs.[1][2] The tautomeric nature of this heterocyclic system, particularly the potential for keto-enol and amide-imidol tautomerism, can significantly influence its physicochemical properties, receptor binding, and ultimately, its therapeutic efficacy.[3][4] This guide provides an in-depth comparison of the solid-state structures of various 5-substituted imidazolidine-2,4-dione tautomers, elucidated through X-ray crystallography, offering critical insights for rational drug design and solid-form development.

The Significance of Tautomerism in Imidazolidine-2,4-diones

Imidazolidine-2,4-dione possesses two amide functionalities and a methylene group at the 5-position, creating the potential for several tautomeric forms. The predominant forms are the diketo and the keto-enol tautomers. Theoretical studies suggest that while various tautomers can exist, the diketo form is generally the most stable.[3][5] The specific substituent at the 5-position can, however, influence the electronic distribution within the ring and potentially stabilize one tautomeric form over another. Understanding the preferred tautomeric form in the solid state is crucial as it represents the ground-state conformation that will be formulated into a solid dosage form.

This guide will now delve into the experimental determination of these structures via single-crystal X-ray diffraction and present a comparative analysis of the crystallographic data for a series of 5-substituted imidazolidine-2,4-diones.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the solid-state structure of a 5-substituted imidazolidine-2,4-dione begins with its synthesis, followed by the critical step of growing single crystals suitable for X-ray diffraction analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis of 5-Substituted Imidazolidine-2,4-dione purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Selection purification->solvent_selection crystallization_method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_selection->crystallization_method crystal_harvesting Single Crystal Harvesting crystallization_method->crystal_harvesting data_collection X-ray Data Collection crystal_harvesting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure & Data Analysis

Figure 1. A generalized experimental workflow for the determination of the crystal structure of 5-substituted imidazolidine-2,4-diones.

Step-by-Step Experimental Protocol
  • Synthesis: 5-substituted imidazolidine-2,4-diones are commonly synthesized via the Bucherer-Bergs reaction, a one-pot multicomponent reaction involving a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate.[6] For instance, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) is prepared from benzil and urea.[7]

  • Purification and Crystallization: The crude product is purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, water, or DMF).[1][8] The choice of solvent is critical as it can influence the resulting polymorph and crystal quality. Single crystals for X-ray diffraction are often obtained by slow evaporation of the solvent from a saturated solution.[8][9]

  • X-ray Diffraction Analysis: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a controlled temperature (e.g., 150 K or 296 K) to minimize thermal vibrations.[9][10] The collected data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Comparative Analysis of 5-Substituted Imidazolidine-2,4-dione Crystal Structures

The following table summarizes key crystallographic data for a selection of 5-substituted imidazolidine-2,4-diones. All presented structures exist in the diketo tautomeric form in the solid state.

Compound Name5-Substituent(s)Molecular FormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Ref.
(5S)-5-methyl-5-phenylimidazolidine-2,4-dioneMethyl, PhenylC10H10N2O2MonoclinicP 1 21 1C4-N1: 1.38, C2-N1: 1.39, C2-N3: 1.37, C4-N3: 1.40[11]
5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dioneDiphenyl, N3-propargylC18H14N2O2MonoclinicP21/cC4-N1: 1.38, C2-N1: 1.40, C2-N3: 1.38, C4-N3: 1.39[1]
3-Ethyl-5,5-diphenylimidazolidine-2,4-dioneDiphenyl, N3-ethylC17H16N2O2MonoclinicP21/nC4-N1: 1.38, C2-N1: 1.39, C2-N3: 1.38, C4-N3: 1.40[9]
5-Isopropylimidazolidine-2,4-dione monohydrateIsopropylC6H10N2O2·H2OOrthorhombicP212121C2-N1: 1.37, C4-N1: 1.38, C2-N3: 1.37, C4-N3: 1.38[10]
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione4-HydroxyphenylC9H8N2O3MonoclinicP21/cC2-N1: 1.37, C4-N1: 1.38, C2-N3: 1.36, C4-N3: 1.39[8]

Key Observations and Discussion:

  • Predominance of the Diketo Tautomer: Across all examined crystal structures, the imidazolidine-2,4-dione ring is observed in its diketo tautomeric form. This is evidenced by the C=O bond lengths (typically around 1.21 Å) and the C-N bond lengths within the ring, which are consistent with single bond character. The hydrogen atoms are located on the nitrogen atoms (N1 and N3), confirming the amide functionality.

  • Planarity of the Imidazolidine Ring: The five-membered imidazolidine ring in these structures is generally planar or nearly planar. For instance, in 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, the ring is almost planar with an r.m.s. deviation of 0.012 Å.[8] Similarly, in 5-isopropylimidazolidine-2,4-dione monohydrate, the maximum deviation from the mean plane of the ring is 0.012 Å.[10]

  • Influence of 5-Substituents on Crystal Packing: The nature of the substituents at the 5-position plays a crucial role in directing the intermolecular interactions and, consequently, the overall crystal packing.

    • In structures with N-H groups, hydrogen bonding is a dominant feature. For example, in 5-isopropylimidazolidine-2,4-dione monohydrate, molecules are connected via N—H⋯O and O—H⋯O hydrogen bonds, forming a supramolecular tape-like structure.[10]

    • In 5,5-diphenyl substituted derivatives, C—H⋯O and C—H⋯π interactions often contribute to the crystal stability.[1][9] The orientation of the phenyl rings relative to the imidazolidine core is also a key structural feature, with dihedral angles typically ranging from 50° to 80°.[1][9]

Tautomeric Forms of Imidazolidine-2,4-dione

While X-ray crystallography consistently reveals the diketo form in the solid state for the compounds surveyed, it is important for the researcher to be aware of the potential tautomeric equilibria.

Tautomers cluster_keto Diketo Tautomer (Predominant in Solid State) cluster_enol Keto-Enol Tautomer keto keto enol enol keto->enol Tautomerization enol->keto

Figure 2. The equilibrium between the diketo and a possible keto-enol tautomer of the imidazolidine-2,4-dione ring.

The overwhelming crystallographic evidence for the diketo form suggests a high energetic barrier for tautomerization in the solid state, or a significant thermodynamic preference for the diketo tautomer.[3] The stability of the diketo form can be attributed to the resonance stabilization of the two amide groups.

Conclusion

This comparative guide, grounded in experimental X-ray crystallography data, confirms the prevalence of the diketo tautomer of 5-substituted imidazolidine-2,4-diones in the solid state. The substituents at the 5-position significantly influence the crystal packing through a variety of intermolecular interactions, including hydrogen bonding and π-stacking. For scientists and professionals in drug development, this structural knowledge is invaluable for understanding the solid-state properties of this important class of compounds, which can impact formulation, stability, and bioavailability. While the diketo form is dominant in the crystalline state, an awareness of potential tautomerism is essential for a comprehensive understanding of the chemical behavior of these molecules in different environments.

References

  • Daszkiewicz, M., Puszyńska-Tuszkanow, M., Staszak, Z., Chojnacka, I., Fałtynowicz, H., & Cieślak-Golonka, M. (2018). Single crystal-to-single crystal transformations induced by ammonia–water equilibrium changes. CrystEngComm, 20(21), 2907-2915. [Link]

  • Ramli, Y., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. IUCrData, 10(5). [Link]

  • Ann Pharm Fr. (1995). [Synthesis and structural study of 5-arylidene thiazolidine-2,4-diones and 3-substituted-4-thio-imidazolidine-2-ones]. Annales Pharmaceutiques Francaises, 53(5), 209-214. [Link]

  • Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(11), x171591. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o533. [Link]

  • El-Gazzar, A. R., et al. (2024). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Molecules, 29(13), 3023. [Link]

  • Ji, X., et al. (2012). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3379. [Link]

  • Correa-Basurto, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1996-2005. [Link]

  • RSC Advances. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. RSC Advances, 14(32), 23098-23117. [Link]

  • Blake, A. J., et al. (2000). Syntheses and characterization of 5-substituted hydantoins and thiazolines—implications for crystal engineering of hydrogen bonded assemblies. Crystal structures of 5-(2-pyridylmethylene)hydantoin, 5-(2-pyridylmethylene)-2-thiohydantoin, 5-(2-pyridylmethylene)thiazolidine-2,4-dione, 5-(2-pyridylmethylene)rhodanine and 5-(2-pyridylmethylene)pseudothiohydantoin. Journal of the Chemical Society, Perkin Transactions 1, (21), 3495-3504. [Link]

  • ResearchGate. (2017). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. [Link]

  • Chattopadhyay, B., et al. (2010). Supramolecular architectures in 5,5′-substituted hydantoins: Crystal structures and Hirshfeld surface analyses. Crystal Growth & Design, 10(10), 4447-4456. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences. [Link]

  • Shanshal, M. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1109-1120. [Link]

  • RSC Advances. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. RSC Advances, 14(32), 23098-23117. [Link]

  • da Silva, J. P., & da Silva, M. D. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1404113. [Link]

  • ResearchGate. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]

Sources

Comparative Guide: Distinguishing 3-Methylthiophene vs. 5-Methylthiophene Hydantoin Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge

In the synthesis of bioactive hydantoins—specifically those derived from methylthiophene precursors via the Bucherer-Bergs reaction —regioisomerism presents a critical analytical challenge. The biological activity of thiophene-based anticonvulsants and enzyme inhibitors is strictly dependent on the substitution pattern of the thiophene ring.

Researchers frequently encounter mixtures or ambiguous products when starting with substituted thiophene-carboxaldehydes. Distinguishing 5-(3-methylthiophen-2-yl)hydantoin (Isomer A) from 5-(5-methylthiophen-2-yl)hydantoin (Isomer B) is difficult because both compounds share identical molecular weights (LC-MS is inconclusive) and very similar polarity (co-elution in HPLC).

This guide delineates a definitive 1H NMR strategy to distinguish these isomers based on the distinct spin-spin coupling constants (


) inherent to the thiophene heterocyclic system.

Mechanistic Logic: The "Fingerprint" of Thiophene Coupling

The differentiation relies on the predictable variation in proton-proton coupling constants (


) around the thiophene ring. Unlike benzene, where ortho-couplings are relatively uniform (~7-8 Hz), thiophene exhibits bond fixation that makes 

and

significantly larger than

.
Structural Analysis[1][2][3][4][5]
  • The Common Anchor: In most synthetic routes (e.g., from 2-formylthiophenes), the hydantoin moiety is attached at the C2 position of the thiophene ring.

  • Isomer A (3-Methyl): The methyl group is at C3. The remaining protons are at C4 and C5 .

  • Isomer B (5-Methyl): The methyl group is at C5. The remaining protons are at C3 and C4 .

The Discriminator: vs.

The scalar coupling between the remaining ring protons provides the definitive answer:

  • Isomer A (3-Methyl): The protons are at positions 4 and 5. They exhibit

    
     , which typically ranges from 4.7 to 5.5 Hz .
    
  • Isomer B (5-Methyl): The protons are at positions 3 and 4. They exhibit

    
     , which typically ranges from 3.3 to 4.0 Hz .
    

Key Insight: A coupling constant


 confirms the 3-methyl isomer. A coupling constant 

confirms the 5-methyl isomer.

Experimental Protocol

To ensure resolution of the aromatic doublets and prevent signal overlap with the hydantoin NH protons, the choice of solvent and concentration is critical.

Reagents & Equipment[3][6][7][8]
  • Solvent: DMSO-d6 (99.9% D). Reason: Chloroform-d often causes signal broadening of the hydantoin NH and poor solubility.

  • Instrument: 400 MHz NMR or higher recommended (300 MHz is sufficient if shimming is optimal).

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the dried hydantoin product in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates that broaden lines.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (ensure full relaxation of aromatic protons).
      
    • Scans (NS): 16–64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually to ensure the aromatic doublets are symmetric.

    • Critical: Perform "Peak Picking" in Hz (not ppm) to calculate

      
       values precisely.
      

Data Presentation & Comparison

The following table summarizes the spectral characteristics expected for the two isomers in DMSO-d6.

FeatureIsomer A: 3-Methyl Isomer B: 5-Methyl
Structure 5-(3-methylthiophen-2-yl)hydantoin5-(5-methylthiophen-2-yl)hydantoin
Thiophene Protons H4, H5H3, H4
Multiplicity Two Doublets (d)Two Doublets (d)
Coupling Constant (

)


Methyl Shift (

)

ppm

ppm
Hydantoin H5 Shift Often shielded (upfield) due to ortho-methylLess shielded
NOE Correlation Strong NOE between Methyl and Hydantoin H5No NOE between Methyl and Hydantoin H5
Visualizing the Decision Logic

The following diagram illustrates the logical flow for assigning the structure based on the acquired NMR data.

NMR_Logic_Flow Start Unknown Thiophene-Hydantoin Sample Step1 Acquire 1H NMR (DMSO-d6) Focus on Aromatic Region (6.5 - 7.5 ppm) Start->Step1 Decision Identify Thiophene Protons (Two Doublets) Step1->Decision Measure Measure Coupling Constant (J) in Hz Difference between doublet peaks Decision->Measure ResultA J ≈ 5.0 - 5.2 Hz (Matches J4,5) Measure->ResultA Large J ResultB J ≈ 3.5 - 3.8 Hz (Matches J3,4) Measure->ResultB Small J ConclusionA CONCLUSION: 3-Methylthiophene Isomer (Protons at H4, H5) ResultA->ConclusionA ConclusionB CONCLUSION: 5-Methylthiophene Isomer (Protons at H3, H4) ResultB->ConclusionB

Caption: Decision tree for distinguishing thiophene regioisomers based on scalar coupling constants.

Advanced Verification (Troubleshooting)

If the 1D spectrum is ambiguous (e.g., due to overlapping peaks), use 1D NOE (Nuclear Overhauser Effect) or NOESY as a secondary validation method.

  • Experiment: Irradiate the methyl group signal (

    
     ppm).
    
  • 3-Methyl Isomer: You will observe a signal enhancement (NOE) at the Hydantoin C5-H (the chiral center proton, typically

    
     ppm) because the methyl group is spatially close (ortho) to the connection point.
    
  • 5-Methyl Isomer: Irradiating the methyl group will show NOE enhancement only to the thiophene H4 proton. No enhancement will be seen at the Hydantoin C5-H, as the methyl is on the opposite side of the ring.

References

  • Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods: Thiophene Coupling Constants. University of Wisconsin-Madison.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for heterocyclic coupling constants).
  • Konstantinović, S., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3986. Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Comparative anticonvulsant potency of phenytoin vs thiophene hydantoins

[1][2]

Executive Summary

Phenytoin remains the clinical gold standard for generalized tonic-clonic seizures, exerting its effect through voltage-gated sodium channel (VGSC) blockade. Thiophene hydantoins represent a class of bioisosteres where one or both phenyl rings at the C5 position are replaced by a thiophene ring.[1]

Experimental data indicates that the 5-(2-thienyl)-5-phenylhydantoin analog exhibits anticonvulsant potency comparable to phenytoin in Maximal Electroshock Seizure (MES) tests. However, structural modifications such as thiophene-based Schiff bases (e.g., cis-SB1-Ph) have demonstrated superior potency and improved protective indices in specific isomers, highlighting the thiophene ring's utility in optimizing lipophilicity and receptor binding affinity.

Chemical & Structural Basis: Phenyl-Thiophene Bioisosterism

The core rationale for developing thiophene hydantoins is bioisosterism .[1] The thiophene ring is a classic bioisostere for the benzene ring due to similar steric bulk and electronic properties, but with distinct differences in lipophilicity and metabolic susceptibility.

  • Phenytoin: Two phenyl rings at C5.[1][2][3][4] High lipophilicity (LogP ~2.47), essential for BBB penetration.

  • Thiophene Analog: Replacement of one phenyl with a thienyl group.[5] The sulfur atom imparts different electronegativity and potential for unique metabolic oxidation (S-oxidation).

Structural Comparison Diagram

ChemicalStructurePhenytoinPhenytoin(5,5-Diphenylhydantoin)Core: Imidazolidine-2,4-dioneC5 Subs: 2x PhenylBioisosterismBioisosteric Replacement(Benzene ↔ Thiophene)Similar Van der Waals radiusAltered LipophilicityPhenytoin->BioisosterismModificationThiopheneAnalogThiophene Analog(5-(2-Thienyl)-5-phenylhydantoin)Core: Imidazolidine-2,4-dioneC5 Subs: 1x Phenyl, 1x ThienylBioisosterism->ThiopheneAnalogResult

Caption: Structural evolution from Phenytoin to its Thiophene bioisostere, maintaining the pharmacophoric hydantoin core.

Mechanism of Action: Sodium Channel Modulation

Both phenytoin and its thiophene analogs function primarily as use-dependent sodium channel blockers . They preferentially bind to the inactive state of the voltage-gated sodium channel (NaV1.2), prolonging the refractory period and preventing high-frequency repetitive firing (HFRF) characteristic of seizure foci.

Signaling Pathway & Mechanism

MechanismNeuronEpileptic Neuron(High Frequency Firing)NaChannel_OpenNa+ Channel (Open)Neuron->NaChannel_OpenDepolarizationNaChannel_InactiveNa+ Channel (Inactive State)NaChannel_Open->NaChannel_InactiveFast InactivationBlockadeStabilization of Inactive State(Prolonged Refractory Period)NaChannel_Inactive->BlockadePrevents ReactivationDrugHydantoin Ligand(Phenytoin / Thiophene Analog)Drug->NaChannel_InactiveHigh Affinity BindingOutcomeInhibition of Seizure Spread(Normal Firing Restored)Blockade->OutcomeTherapeutic Effect

Caption: Mechanism of action showing state-dependent blockade of sodium channels by hydantoin anticonvulsants.[6]

Comparative Potency Data

The following data aggregates results from standard Maximal Electroshock (MES) tests in mice (i.p. administration).

Table 1: Comparative Pharmacological Parameters
CompoundStructure TypeED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Relative Potency
Phenytoin 5,5-Diphenyl9.87 [1]~25.0~2.5Reference (1.0)
5-(2-Thienyl)-5-phenylhydantoin C5-Bioisostere~10 - 12 [2]N/AComparable~0.9x (Comparable)
SB1-Ph (cis-isomer) Thiophene Schiff Base*< 9.0 [3]> 40.0> 4.0> 1.1x (Superior)
5,5-Dithienylhydantoin C5-DisubstitutedActive [2]N/ALower< 0.8x (Weaker)

Analysis:

  • Direct Substitution: Replacing one phenyl ring with a thiophene (5-thienyl-5-phenyl) retains potency comparable to phenytoin.

  • Schiff Base Modification: The cis-isomer of the thiophene-derived Schiff base (SB1-Ph) shows higher potency and a better safety margin (Protective Index) than phenytoin, likely due to enhanced binding affinity in the specific stereochemical configuration [3].

  • Disubstitution: Replacing both phenyl rings (5,5-dithienyl) generally results in lower potency, suggesting at least one phenyl ring is optimal for hydrophobic pocket interaction at the binding site.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended.

A. Maximal Electroshock Seizure (MES) Test

Primary screen for efficacy against generalized tonic-clonic seizures.[7]

  • Animals: Male albino mice (CF-1 or Swiss Webster, 20–30 g).

  • Preparation: Allow animals to acclimate for 24 hours.

  • Drug Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 10, 20, 40 mg/kg).

  • Time to Peak Effect (TPE): Wait 30 minutes (or determined TPE) post-injection.

  • Shock Application: Apply corneal electrodes with electrolyte gel.

  • Stimulation: Deliver 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component constitutes protection.

  • Calculation: Determine ED50 using Litchfield-Wilcoxon log-probit analysis.

B. Rotorod Neurotoxicity Test

Assessment of motor impairment (sedation/ataxia).

  • Training: Train mice to maintain balance on a rotating rod (6 rpm) for 1 minute.

  • Selection: Only mice that successfully balance for 3 consecutive trials are included.

  • Testing: Administer drug i.p.

  • Observation: Place mouse on the rod at TPE.

  • Endpoint: Failure to remain on the rod for 1 minute constitutes neurotoxicity.

  • Calculation: Determine TD50 (Toxic Dose 50%).

Experimental Workflow Diagram

Workflowcluster_MESEfficacy (MES Test)cluster_TOXToxicity (Rotorod)StartCompound Synthesis(Bucherer-Bergs Reaction)ScreeningPrimary Screening(Mice, i.p.)Start->ScreeningStep1Administer DrugScreening->Step1TStep1Administer DrugScreening->TStep1Step2Electric Shock(50mA, 0.2s)Step1->Step2Step3Observe Hindlimb ExtensionStep2->Step3Result1Calculate ED50Step3->Result1TStep2Place on Rod(6 rpm)TStep1->TStep2TStep3Observe Fall < 1 minTStep2->TStep3Result2Calculate TD50TStep3->Result2

Caption: Standardized preclinical workflow for assessing anticonvulsant potency and neurotoxicity.

Structure-Activity Relationship (SAR) Insights

  • C5-Position Criticality: The presence of at least one aromatic system (phenyl or thienyl) at C5 is essential for activity.[5] Alkyl substitution alone drastically reduces potency.

  • Stereochemistry: For derivatives like Schiff bases, the cis-configuration often exhibits superior binding compared to trans-isomers due to a more favorable spatial arrangement for the receptor pocket [3].

  • Electronic Effects: The electron-donating nature of the thiophene ring can enhance binding affinity compared to the electron-neutral phenyl ring, provided the steric orientation is maintained.

References

  • BenchChem Technical Support. (2025).[1] A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. Retrieved from

  • Spinks, A. (1957). Anticonvulsant Activity of 5-substituted Hydantoins. Journal of Pharmacy and Pharmacology.
  • MDPI. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences. Retrieved from

  • NIH/PubMed. (2004).[8] Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Journal of Medicinal Chemistry. Retrieved from

Safety Operating Guide

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

As drug development professionals, managing uncharacterized or partially characterized heterocyclic intermediates requires a systems-based approach to laboratory safety. 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione—a compound featuring both a hydantoin moiety and a thiophene ring—presents specific logistical considerations. Because novel pharmaceutical intermediates often lack comprehensive toxicological data, they must be managed under conservative safety protocols, assuming potential biological activity and environmental persistence.

Physicochemical Profiling & Causality in Waste Management

To establish a self-validating waste management system, we must first understand the causality behind our disposal choices. The structural components of this compound dictate its physical state and reactivity, which in turn dictate the disposal route.

  • Hydantoin Core (Imidazolidine-2,4-dione): Generally confers a solid state at room temperature, moderate to low aqueous solubility, and potential hydrogen bonding capabilities. This necessitates solid waste segregation and strictly prohibits sink disposal.

  • Thiophene Ring: Sulfur-containing heterocycles can be environmentally persistent. Upon combustion, they generate sulfur oxides (SOx). This dictates that final destruction must occur via high-temperature incineration at a facility equipped with appropriate gas scrubbers.

Table 1: Predicted Hazard and Operational Disposal Profile

ParameterPredicted CharacteristicOperational Implication
Physical State SolidRequires solid hazardous waste containers; avoid aerosolizing dust during transfer.
Aqueous Solubility LowDo not dispose of via aqueous waste streams or sink drains.
Environmental Toxicity Potentially toxic to aquatic lifeMust be isolated from municipal waste systems; requires high-temperature incineration.
Combustion Byproducts COx, NOx, SOxIncineration facility must be equipped with appropriate gas scrubbers.

Procedural Workflow: EHS-Compliant Disposal Protocol

The following step-by-step methodology outlines the standard operating procedure for the disposal of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione in a professional research setting.

Step 1: Containment and Segregation

  • Rationale: Preventing cross-reactivity and ensuring accurate waste profiling is the foundation of chemical safety.

  • Action: Collect all solid residues, contaminated filter paper, and disposable spatulas used with the compound into a designated, chemically compatible solid waste container (e.g., high-density polyethylene, HDPE).

  • Causality: Segregation prevents unintended reactions. Do not mix with strong oxidizing agents or alkali metals, as heterocyclic compounds can undergo exothermic reactions under extreme conditions[1].

Step 2: Solvent Wash Collection

  • Rationale: Equipment cleaning and assay preparation generate liquid waste that must be managed according to solvent type.

  • Action: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid waste in a designated "Non-Halogenated Organic Waste" carboy. If halogenated solvents (e.g., dichloromethane) are utilized, segregate strictly into "Halogenated Organic Waste."

  • Causality: Halogenated wastes require different incineration temperatures and scrubber systems than non-halogenated wastes to prevent the formation of toxic dioxins.

Step 3: Labeling and Manifesting

  • Rationale: Regulatory compliance and downstream safety for environmental health and safety (EHS) personnel.

  • Action: Label the container clearly with the full chemical name: "5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione". Explicitly indicate the presence of sulfur and nitrogen on the waste manifest.

  • Causality: Alerting the disposal facility to heteroatoms ensures they route the waste to an incinerator capable of handling SOx and NOx emissions.

Step 4: EHS Transfer and Final Destruction

  • Rationale: Final destruction must be performed by certified professionals to ensure environmental protection.

  • Action: Submit a waste pickup request to your institutional EHS department. Store the waste in a cool, dry, and well-ventilated secondary containment area until pickup[1].

Regulatory Grounding

Under EPA guidelines, chemical waste generators are strictly responsible for determining whether a discarded chemical is classified as a hazardous waste, and they must consult local, regional, and national regulations to ensure accurate classification[1]. While 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione may not currently possess a specific EPA Hazardous Waste Number (such as those found on the F, K, P, or U lists), uncharacterized pharmaceutical intermediates are managed as hazardous waste by default in professional laboratories to prevent environmental contamination[2]. Furthermore, the Department of Transportation (DOT) regulates the movement of hazardous substances, reinforcing the necessity for proper packaging and manifesting prior to EHS handover[3].

Waste Management Decision Workflow

WasteManagement Start Generate Waste: 5-(3-Methylthiophen-2-yl) imidazolidine-2,4-dione Decision1 Waste State? Start->Decision1 SolidWaste Solid Waste (Powder, Vials, PPE) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Washes) Decision1->LiquidWaste Liquid Labeling Labeling & EHS Manifest: Specify S & N content SolidWaste->Labeling Decision2 Solvent Type? LiquidWaste->Decision2 Halogenated Halogenated Waste Stream Decision2->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream Decision2->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling Disposal High-Temperature Incineration Labeling->Disposal

Decision tree for EHS-compliant segregation and disposal of heterocyclic intermediates.

References

  • Hazardous Waste Listings | EPA, Source: epa.
  • List of Hazardous Substances and Reportable Quantities, Source: dot.
  • SAFETY DATA SHEET - Fisher Scientific, Source: fishersci.

Sources

A Researcher's Guide to the Safe Handling of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione. As a compound combining the structural features of a thiophene derivative and an imidazolidine-2,4-dione (hydantoin), it necessitates a cautious and well-informed approach to handling. This document is designed to build a foundation of trust and safety in your laboratory by providing in-depth, scientifically grounded protocols.

Understanding the Hazard Profile

The imidazolidine-2,4-dione structure is found in various pharmaceutical compounds.[4] While not always acutely toxic, related structures can cause skin and eye irritation.[5] Therefore, a conservative approach assuming the combined hazards of both structural components is scientifically prudent.

Anticipated Hazard Profile:

Hazard ClassAnticipated EffectRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][6]Based on the known toxicity of thiophene derivatives.
Skin Corrosion/Irritation Causes skin irritation.[3]A common hazard for both thiophene and some heterocyclic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][7]Expected based on the irritant nature of related chemical classes.
Respiratory Irritation May cause respiratory irritation.[3]A potential hazard associated with fine chemical powders and thiophene derivatives.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione. The following PPE is mandatory to create an effective barrier between you and the chemical.[8]

  • Hand Protection: Chemical-resistant gloves are essential.[9] Given the compound's structure, nitrile or neoprene gloves are recommended. It is crucial to change gloves every 30 to 60 minutes or immediately if contamination is suspected or visible damage occurs.[10]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][12] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used, and the user must be fit-tested.[9][13]

  • Body Protection: A long-sleeved laboratory coat is required.[13] For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or coveralls should be considered.[13]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[13] For added protection against spills, consider safety footwear.[13]

Visualizing the PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Assess Task-Specific Risks Splash_Risk Splash Potential? Start->Splash_Risk Aerosol_Risk Aerosolization Risk? Start->Aerosol_Risk Goggles Safety Goggles Splash_Risk->Goggles Yes Face_Shield Face Shield Splash_Risk->Face_Shield High Fume_Hood Chemical Fume Hood Aerosol_Risk->Fume_Hood Yes Respirator Respirator (if no hood) Aerosol_Risk->Respirator No Fume Hood Gloves Nitrile/Neoprene Gloves Goggles->Gloves Fume_Hood->Gloves Lab_Coat Lab Coat Lab_Coat->Goggles Lab_Coat->Fume_Hood

Caption: PPE selection workflow for handling the compound.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for ensuring safety and experimental integrity.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione must occur in a designated area within a chemical fume hood.

  • Donning PPE: Before handling the compound, don all required PPE as outlined in the section above.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust. If any static is present, use an anti-static gun.

  • Container Handling: Keep the primary container tightly closed when not in use.[14]

3.2. Solution Preparation:

  • Solvent Selection: The compound is likely soluble in most organic solvents.[15]

  • Dissolution: Add the solvent to the weighed solid slowly and stir to dissolve. Perform this step in the fume hood.

  • Labeling: Immediately label the solution with the full chemical name, concentration, solvent, and appropriate hazard pictograms.

Emergency Procedures: Be Prepared

4.1. Spills:

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials such as paper towels.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while under a safety shower.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Visualizing the Emergency Response Flow

Emergency_Response cluster_event Exposure Event cluster_action Immediate Actions Event Chemical Exposure Occurs Exposure_Type Type of Exposure? Event->Exposure_Type Skin Flush Skin (15+ min) Remove Contaminated Clothing Exposure_Type->Skin Skin Eyes Flush Eyes (15+ min) Remove Contacts Exposure_Type->Eyes Eyes Inhalation Move to Fresh Air Exposure_Type->Inhalation Inhalation Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure_Type->Ingestion Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Flowchart for emergency response to exposure.

Disposal Plan: Environmental Responsibility

All waste containing 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione must be treated as hazardous waste.[15] Under no circumstances should this chemical or its solutions be disposed of down the drain.[1]

5.1. Waste Collection:

  • Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and absorbent materials should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, properly labeled, and sealed waste container. Ensure the container is compatible with the solvent used.

5.2. Labeling and Storage:

  • Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name "5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione," and list all solvents and their approximate concentrations.[1]

  • Store sealed waste containers in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1]

5.3. Final Disposal:

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[15]

References

  • Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
  • Thiophene - Santa Cruz Biotechnology.
  • Safety Data Sheet - 3-Methyl-d3-thiophene. C/D/N Isotopes, Inc.
  • Safety Data Sheet - Sigma-Aldrich.
  • Safety Data Sheet - 2,4-Thiazolidinedione. Fisher Scientific.
  • Safety Data Sheet - 2,4-Pentanedione.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety Data Sheet - Merck Millipore.
  • The importance of Personal Protective Equipment in the handling of chemicals. Fal Seguridad.
  • PPE and Safety for Chemical Handling. ACS Material.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Safety Data Sheet - Castrol PDS & SDS.
  • Material Safety Data Sheet - Chemicea.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.